molecular formula C10H14Cl2N2S B1662563 Anpirtoline hydrochloride CAS No. 99201-87-3

Anpirtoline hydrochloride

货号: B1662563
CAS 编号: 99201-87-3
分子量: 265.20 g/mol
InChI 键: GRXDJABVNGUGCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potent, selective 5-HT1B receptor agonist (Ki values are 28, 150 and 1490 nM for 5-HT1B, 5-HT1A and 5-HT2 receptors, respectively). Shows antidyskinetic effects in vivo. Blood-brain barrier permeable.>Highly potent 5-HT1B receptor agonist (Ki values are 28, 150 and 1490 nM at 5-HT1B, 5-HT1A and 5-HT2 receptors respectively). Decreases central serotonin synthesis and attenuates aggressive behavior in vivo. Also acts as an antagonist at 5-HT3 receptors (Ki = 29.5 nM) and is brain penetrant.

属性

IUPAC Name

2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXDJABVNGUGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243986
Record name Anpirtoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99201-87-3
Record name Pyridine, 2-chloro-6-(4-piperidinylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99201-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anpirtoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099201873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anpirtoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Anpirtoline Hydrochloride: An In-depth Technical Guide on its Mechanism of Action at 5-HT1B Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anpirtoline (B1665510) hydrochloride is a potent and selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype, 5-HT1B.[1] This technical guide provides a comprehensive overview of the mechanism of action of anpirtoline at the 5-HT1B receptor, detailing its binding affinity, functional activity, and downstream signaling pathways. The information presented herein is curated from key preclinical studies to support researchers and professionals in the field of drug discovery and development.

Anpirtoline, chemically known as 6-Chloro-2-(4-piperidinylthio)pyridine hydrochloride, has been instrumental in elucidating the physiological roles of the 5-HT1B receptor.[2] Its high affinity and selectivity for this receptor subtype have made it a valuable pharmacological tool. This guide will delve into the quantitative data from pivotal experiments, provide detailed experimental methodologies, and visualize the key pathways and workflows.

Chemical and Physical Properties

Anpirtoline hydrochloride is a white solid that is soluble in water and DMSO.[3]

PropertyValue
CAS Number 99201-87-3
Molecular Formula C₁₀H₁₃ClN₂S·HCl
Molecular Weight 265.2 g/mol [4]
Melting Point 126-128 °C[3]
Storage Desiccate at +4°C[4]

Mechanism of Action at 5-HT1B Receptors

Anpirtoline acts as a potent agonist at the 5-HT1B receptor, which is a G protein-coupled receptor (GPCR). The activation of the 5-HT1B receptor by anpirtoline initiates a cascade of intracellular events, primarily through the Gi/o signaling pathway.

Binding Affinity

Radioligand binding assays have demonstrated the high affinity of anpirtoline for the 5-HT1B receptor. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Receptor SubtypeKi (nM)
5-HT1B 28[1]
5-HT1A 150[1]
5-HT2 1490[4]
5-HT3 29.5 (antagonist activity)[4]
Functional Activity

Anpirtoline's agonism at the 5-HT1B receptor has been quantified through various functional assays. These assays measure the biological response following receptor activation.

AssayTissue/SystemParameterValue (nM)
Inhibition of forskolin-stimulated adenylate cyclaseRat substantia nigra homogenatesIC50Not explicitly stated, but concentration-dependent
Inhibition of electrically evoked [3H]-5-HT overflowRat brain cortex slicesEC5055[1]
Inhibition of electrically evoked [3H]-5-HT overflowPig brain cortex slicesEC501190[1]

Signaling Pathways

The primary signaling pathway activated by anpirtoline at the 5-HT1B receptor is the inhibition of adenylate cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

G_protein_signaling Anpirtoline Anpirtoline Receptor 5-HT1B Receptor Anpirtoline->Receptor Binds to G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Anpirtoline-induced 5-HT1B receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature and are intended to be a guide for researchers.

Radioligand Binding Assay

This protocol is adapted from the methods used to determine the binding affinity of anpirtoline for 5-HT receptors.

Objective: To determine the Ki of anpirtoline for 5-HT1B, 5-HT1A, and 5-HT2 receptors.

Materials:

  • Rat brain membranes

  • Radioligand: [3H]-5-HT or other suitable radioligand for each receptor subtype

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a series of tubes, add a fixed concentration of the radioligand.

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptors.

  • Add the rat brain membrane preparation to each tube.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of anpirtoline that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Rat Brain Membranes Incubation Incubate Membranes, Radioligand, and Anpirtoline Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand and Anpirtoline Solutions Reagent_Prep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay.
Forskolin-Stimulated Adenylate Cyclase Activity Assay

This protocol is based on the methodology used to assess the functional agonism of anpirtoline at 5-HT1B receptors.

Objective: To measure the ability of anpirtoline to inhibit forskolin-stimulated adenylate cyclase activity.

Materials:

  • Rat substantia nigra homogenates

  • This compound

  • Forskolin

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2, theophylline)

  • cAMP assay kit

Procedure:

  • Prepare homogenates from rat substantia nigra.

  • Pre-incubate the homogenates with various concentrations of this compound.

  • Stimulate adenylate cyclase activity by adding a fixed concentration of forskolin.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Terminate the reaction by heating.

  • Measure the amount of cAMP produced using a suitable cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

  • Determine the concentration-dependent inhibition of forskolin-stimulated cAMP production by anpirtoline.

Adenylate_Cyclase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Homogenate_Prep Prepare Substantia Nigra Homogenates Preincubation Pre-incubate with Anpirtoline Homogenate_Prep->Preincubation Stimulation Stimulate with Forskolin Preincubation->Stimulation Reaction Initiate reaction with ATP Stimulation->Reaction Incubate Incubate at 37°C Reaction->Incubate Termination Terminate Reaction Incubate->Termination cAMP_Measurement Measure cAMP levels Termination->cAMP_Measurement Data_Analysis Analyze Inhibition Curve cAMP_Measurement->Data_Analysis

Workflow for Adenylate Cyclase Assay.
Electrically Evoked [3H]-5-HT Overflow Assay

This protocol is based on the methods used to measure the effect of anpirtoline on neurotransmitter release.

Objective: To determine the EC50 of anpirtoline for the inhibition of electrically evoked [3H]-5-HT release from brain slices.

Materials:

  • Rat or pig brain cortex slices

  • [3H]-5-HT (tritiated serotonin)

  • This compound

  • Superfusion apparatus

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Scintillation counter

Procedure:

  • Prepare brain cortex slices and pre-incubate them with [3H]-5-HT to allow for uptake into serotonergic nerve terminals.

  • Place the slices in a superfusion chamber and continuously perfuse with a physiological salt solution.

  • Collect fractions of the superfusate to measure basal [3H]-5-HT overflow.

  • Apply electrical field stimulation to evoke the release of [3H]-5-HT.

  • Introduce various concentrations of this compound into the superfusion medium prior to and during the second period of electrical stimulation.

  • Measure the radioactivity in the collected fractions using a scintillation counter.

  • Calculate the ratio of stimulation-evoked overflow in the presence and absence of anpirtoline to determine the inhibitory effect.

  • Construct a concentration-response curve to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a 5-HT1B receptor agonist. Its mechanism of action, primarily through the inhibition of adenylate cyclase via Gi/o protein coupling, has been well-documented in a variety of preclinical models. The quantitative data on its binding affinity and functional activity, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals working on 5-HT1B receptor-targeted therapies. The consistent findings across different experimental paradigms underscore the robustness of anpirtoline's effects and its utility in advancing our understanding of serotonergic neurotransmission.

References

An In-Depth Technical Guide to the Pharmacological Profile of Anpirtoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anpirtoline hydrochloride (developmental code name D-16949) is a synthetic, centrally acting compound with a unique and complex pharmacological profile.[1][2] Structurally, it is identified as 6-Chloro-2-[piperidinyl-4-thio]pyridine hydrochloride. Although it was investigated for the treatment of major depressive disorder (MDD) and pain, it has not been marketed and is primarily utilized as a research tool to explore the serotonergic system.[2] This document provides a comprehensive overview of its pharmacological properties, drawing from key in vitro and in vivo studies.

Chemical and Physical Properties

This compound is a white solid that is soluble in water and DMSO.[2] Its high water solubility is advantageous for its application in both in vitro and in vivo experimental settings.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₄Cl₂N₂S[3]
Molar Mass 265.20 g/mol [3]
Melting Point 126–128°C[2][3]
Density 1.27 g/cm³[3]
Water Solubility 100 mg/mL (37.71 mM)[3]
DMSO Solubility 26.52 mg/mL (100 mM)[3]
CAS Number 98330-05-3[2]

Pharmacodynamics: Receptor Interaction and Mechanism of Action

Anpirtoline's primary mechanism of action revolves around its potent interaction with serotonin (B10506) (5-HT) receptors. It exhibits a mixed profile of agonist and antagonist activities across different 5-HT receptor subtypes, with a notable preference for the 5-HT₁B receptor.[2]

Receptor Binding Affinity

Radioligand binding assays using rat brain membranes have been employed to determine the affinity of Anpirtoline for various serotonin receptor subtypes. The resulting inhibition constants (Ki) highlight its selectivity profile.

Receptor SubtypeBinding Affinity (Ki, nM)Activity ProfileSource(s)
5-HT₁B 28Full Agonist[1][3][4][5]
5-HT₁A 150Partial Agonist[1][3][4][5]
5-HT₃ 29.5Competitive Antagonist[3]
5-HT₂ 1490 (1.49 µM)Weak Antagonist[1][3][4][5]
Detailed Mechanism of Action

5-HT₁B Receptor Agonism: Anpirtoline is a potent and selective agonist at 5-HT₁B receptors. These receptors function as presynaptic autoreceptors, and their activation by Anpirtoline leads to the inhibition of serotonin (5-HT) synthesis and release in key brain regions.[3] Microdialysis studies have confirmed that administration of Anpirtoline can reduce extracellular serotonin levels by 40-60%.[3] This modulation of serotonergic transmission is believed to be the primary mechanism behind its observed behavioral effects, such as the attenuation of aggression.[3]

5-HT₃ Receptor Antagonism: In addition to its agonist activity, Anpirtoline acts as a competitive antagonist at 5-HT₃ receptors.[3] This action is significant as 5-HT₃ receptors are ligand-gated ion channels involved in emesis and gastrointestinal motility. The antagonist properties at this receptor may contribute to the antiemetic effects observed in preclinical models.[3][6]

Other Receptor Interactions: Anpirtoline demonstrates partial agonism at 5-HT₁A receptors and weak antagonism at 5-HT₂ receptors.[3][4] The interaction with 5-HT₁A receptors may contribute to its antidepressant-like and antinociceptive properties.[4][5] Its very low affinity for 5-HT₂ receptors suggests minimal involvement in pathways associated with hallucinogenic effects.[3]

Signaling Pathway Visualization

Activation of the 5-HT₁B receptor, a Gi/o-coupled protein, by Anpirtoline initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anpirtoline Anpirtoline Receptor 5-HT1B Receptor Anpirtoline->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Neuronal Firing Reduced Serotonin Release cAMP->Response Leads to

Anpirtoline-mediated 5-HT1B receptor signaling cascade.

Experimental Protocols and Findings

The pharmacological profile of Anpirtoline has been characterized through a variety of in vitro and in vivo experimental paradigms.

In Vitro Experiments

3.1.1 Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of Anpirtoline for various receptor subtypes.

  • Protocol:

    • Membrane Preparation: Rat brain cortices or other relevant tissues are homogenized in a buffer solution (e.g., Tris-HCl) and centrifuged to isolate cell membranes containing the receptors of interest.

    • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-(S)-zacopride for 5-HT₃ receptors) and varying concentrations of Anpirtoline (the competitor).[6]

    • Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of Anpirtoline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Rat Brain Tissue B Centrifuge to Isolate Cell Membranes A->B C Incubate Membranes with: 1. Radioligand (e.g., [3H]-zacopride) 2. Anpirtoline (Varying Conc.) B->C D Separate Bound/Unbound Ligand via Filtration C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki Values E->F

Workflow for a competitive radioligand binding assay.

3.1.2 Functional Assays

  • Adenylate Cyclase Activity: Anpirtoline's agonist effect at 5-HT₁B receptors was confirmed by its ability to inhibit forskolin-stimulated adenylate cyclase activity in homogenates of the rat substantia nigra.[4][5] This effect was preventable by 5-HT₁B receptor antagonists.[4][5]

  • Cation Influx Assay: To assess 5-HT₃ antagonism, N1E-115 neuroblastoma cells were used. Anpirtoline was shown to concentration-dependently inhibit the influx of [¹⁴C]-guanidinium induced by 5-HT, shifting the 5-HT concentration-response curve to the right, which is characteristic of a competitive antagonist.[6] The apparent pA₂ value was determined to be 7.78.[6]

In Vitro Functional AssayTissue/Cell LineAnpirtoline EffectPotency (EC₅₀ / pA₂)Source(s)
[³H]-5-HT Release Rat Brain Cortex SlicesInhibition55 nM[4][5]
[³H]-5-HT Release Pig Brain Cortex SlicesInhibition1190 nM[4][5]
Cation Influx N1E-115 CellsInhibition (Antagonism)pA₂ = 7.78[6]
In Vivo Experiments

3.2.1 Behavioral Models

  • Forced Swimming Test (Antidepressant-like activity): In this rat model of "behavioral despair," Anpirtoline induced a dose-related increase in swimming activity and a decrease in immobility time, effects characteristic of antidepressant drugs.[4]

  • Electrostimulated Pain Test (Antinociceptive activity): Anpirtoline dose-dependently increased the pain threshold in mice. This antinociceptive effect was abolished by pretreatment with antagonists like cyproheptadine (B85728) or propranolol.[4][5]

  • Aggression Models (e.g., Resident-Intruder): Anpirtoline has been shown to reduce aggressive behaviors, such as attack latency and bite frequency, in socially instigated mice.[3] This effect is attributed to its primary action as a 5-HT₁B agonist.[3]

  • Discriminative Stimulus Effects: In rats trained to discriminate Anpirtoline from vehicle, the 5-HT₁B agonists 1-(m-trifluoromethylphenyl)-piperazine (TFMPP) and RU 24969 fully substituted for Anpirtoline, confirming that its discriminative stimulus effects are primarily mediated by 5-HT₁B receptors.[7]

G Start Place Rat in Cylinder of Water Decision Observe Behavior Start->Decision Immobile Immobile (Floating, minimal movement) Decision->Immobile Is the rat passive? Active Active (Swimming, climbing) Decision->Active Is the rat struggling? Measure Measure Duration of Immobility vs. Activity Immobile->Measure Active->Measure

Logical workflow of the Forced Swimming Test.

3.2.2 In Vivo Efficacy

Experimental ModelSpeciesEffectPotency (ED₅₀)Source(s)
Electrostimulated Pain Test MiceAntinociception0.52 mg/kg, i.p.[4][5]
Forced Swimming Test RatsAntidepressant-like4.6 mg/kg, i.p.[4]
Discriminative Stimulus RatsDrug Discrimination0.31 mg/kg, i.p.[7]
Aggression Modulation MiceReduced Aggression0.3–3 mg/kg, s.c.[3]

Conclusion

This compound is a multifaceted pharmacological agent characterized by its potent agonist activity at 5-HT₁B receptors and competitive antagonism at 5-HT₃ receptors.[3] Its profile is further defined by weaker interactions with 5-HT₁A and 5-HT₂ receptors.[3] This unique combination of effects results in a range of activities, including antidepressant-like, antinociceptive, and anti-aggressive properties in preclinical models.[4] As a brain-penetrant compound, it remains a valuable tool for researchers investigating the complex roles of the serotonergic system in both normal physiology and pathological states. The detailed data on its receptor affinities and in vivo efficacy provide a solid foundation for its use in elucidating the function of specific serotonin receptor subtypes.

References

Anpirtoline Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anpirtoline hydrochloride is a novel psychotherapeutic agent that has garnered significant interest for its distinct pharmacological profile. This technical guide provides an in-depth analysis of its receptor binding affinity and selectivity, with a focus on its interactions with serotonergic, adrenergic, and dopaminergic systems. The information presented herein is intended to support further research and drug development efforts by providing a comprehensive overview of Anpirtoline's molecular interactions.

Core Data Presentation: Receptor Binding Affinity

The binding affinity of this compound for various neurotransmitter receptors has been characterized primarily through radioligand binding assays. The data, presented in terms of the inhibition constant (Ki), reveals a high affinity and selectivity for specific serotonin (B10506) (5-HT) receptor subtypes.

Receptor FamilyReceptor SubtypeBinding Affinity (Ki)Species/TissueNotes
Serotonin 5-HT1A150 nM[1][2]Rat brain membranesModerate affinity.
5-HT1B28 nM[1][2]Rat brain membranesHigh affinity; potent agonist.[1][2]
5-HT21490 nM (1.49 µM)[1][2]Rat brain membranesLow affinity.
5-HT329.5 nM (pKi = 7.53)[2]Rat brain cortical membranesHigh affinity; antagonist activity.[2]
Adrenergic Various SubtypesNo specific Ki values found in the public domain.-Further research is required to fully characterize the adrenergic binding profile.
Dopaminergic Various SubtypesNo specific Ki values found in the public domain.-Further investigation is needed to determine the affinity for dopamine (B1211576) receptor subtypes.

Note: The selectivity of Anpirtoline is highlighted by its significantly higher affinity for the 5-HT1B receptor compared to the 5-HT1A and 5-HT2 receptors. It also demonstrates a notable antagonist affinity at the 5-HT3 receptor.[1][2]

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's receptor binding affinities typically employs competitive radioligand binding assays. These experiments are fundamental in pharmacology for characterizing the interaction between a ligand and a receptor.

Principle

A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The binding of this radioligand is then measured in the presence of increasing concentrations of the unlabeled test compound (Anpirtoline). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

General Methodology
  • Receptor Preparation: Membranes from tissues or cultured cells expressing the receptor of interest are prepared through homogenization and centrifugation.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]-serotonin for 5-HT receptors) is incubated with the receptor preparation and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.

Visualizations: Pathways and Processes

To further elucidate the context of Anpirtoline's action and the methods used to study it, the following diagrams are provided.

G cluster_receptors Serotonin Receptors 5-HT1 5-HT1 5-HT2 5-HT2 5-HT3 5-HT3 5-HT4 5-HT4 5-HT5 5-HT5 5-HT6 5-HT6 5-HT7 5-HT7 Serotonin (5-HT) Serotonin (5-HT) G Receptor Preparation Receptor Preparation Incubation Incubation Receptor Preparation->Incubation Add Radioligand & Anpirtoline Filtration Filtration Incubation->Filtration Separate Bound/Free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 & Ki G cluster_pathway 5-HT1A Receptor Signaling Anpirtoline Anpirtoline 5-HT1A_Receptor 5-HT1A Receptor Anpirtoline->5-HT1A_Receptor Binds Gi/o_Protein Gi/o Protein 5-HT1A_Receptor->Gi/o_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi/o_Protein->Adenylate_Cyclase Inhibits cAMP_Production ↓ cAMP Production Adenylate_Cyclase->cAMP_Production

References

An In-depth Technical Guide to the Chemical Synthesis of Anpirtoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical synthesis of Anpirtoline hydrochloride, a potent and selective 5-HT1B receptor agonist. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide details the synthetic pathway, experimental protocols, and quantitative data associated with the preparation of this compound.

Chemical Synthesis Pathway

Anpirtoline, chemically known as 2-chloro-6-(4-piperidinylthio)pyridine, is synthesized through a nucleophilic aromatic substitution reaction. The synthesis involves the reaction of 4-mercaptopiperidine with 2,6-dichloropyridine (B45657) to form the desired product. The hydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid.

The overall reaction is as follows:

  • Reactants: 4-Mercaptopiperidine hydrochloride, 2,6-Dichloropyridine, Sodium Hydride

  • Solvent: Dimethylacetamide (DMA)

  • Product: 2-chloro-6-(4-piperidinylthio)pyridine hydrochloride (this compound)

Quantitative Data

ParameterValueReference
Starting Materials
80% Sodium Hydride0.27 g (0.009 mol)[1]
4-Mercaptopiperidine hydrochloride0.615 g (0.004 mol)[1]
2,6-Dichloropyridine0.588 g (0.004 mol)[1]
Product
Melting Point of Hydrochloride Salt132-133°C[1]
Molecular Formula C10H13ClN2S.HCl
Molecular Weight 265.2 g/mol
Purity (HPLC) ≥99%

Experimental Protocol

The synthesis of this compound is carried out under an argon atmosphere to ensure an inert environment.[1]

Step 1: Deprotonation of 4-mercaptopiperidine

  • Suspend 0.27 g of 80% sodium hydride (0.009 mol) in 10 ml of dimethylacetamide.

  • Cool the suspension with ice.

  • Add 0.615 g (0.004 mol) of solid 4-mercaptopiperidine hydrochloride to the cooled suspension and stir for 10 minutes. This step generates the thiolate anion, a potent nucleophile.

Step 2: Nucleophilic Aromatic Substitution

  • Prepare a solution of 0.588 g (0.004 mol) of 2,6-dichloropyridine in 5 ml of dimethylacetamide.

  • Add this solution dropwise to the reaction mixture from Step 1.

  • Stir the reaction mixture for 2.5 hours at room temperature.

Step 3: Work-up and Extraction

  • Add 25 ml of water dropwise to the reaction mixture while cooling.

  • Add 20 ml of methylene (B1212753) chloride, separate the organic phase.

  • Extract the aqueous phase twice more with 15 ml of methylene chloride each time.

  • Combine the organic phases and wash them twice with 10 ml of water each time.

  • Dry the combined organic phase with sodium sulfate.

Step 4: Product Isolation and Purification

  • Concentrate the dried organic solution on a rotary evaporator.

  • Mix the residue with 10 ml of absolute ethanol (B145695) and reconcentrate.

  • Dilute the product obtained after removal of the eluant with 10 ml of ether.

Step 5: Hydrochloride Salt Formation

  • Add an equivalent quantity of HCl in isopropanol (B130326) dropwise to the ethereal solution.

  • Add seed crystals and place the mixture in a deep freezer for several hours to facilitate crystallization.

  • Filter the crystallized hydrochloride of 2-chloro-6-(4-piperidinylthio)pyridine with suction.

  • Wash the crystals with ether.

  • Dry the final product under an oil pump vacuum at 50°C.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Substitution NaH 80% Sodium Hydride in Dimethylacetamide Deprotonation Stirring (10 min) Ice Bath NaH->Deprotonation Mercapto 4-Mercaptopiperidine HCl Mercapto->Deprotonation Reaction Stirring (2.5 h) Room Temperature Deprotonation->Reaction Thiolate intermediate DCP 2,6-Dichloropyridine in Dimethylacetamide DCP->Reaction Workup Water Quench Methylene Chloride Extraction Reaction->Workup Drying Wash with Water Dry with Na2SO4 Workup->Drying Concentration Rotary Evaporation Ethanol Addition Drying->Concentration Dilution Dilution with Ether Concentration->Dilution HCl_add Add HCl in Isopropanol Dilution->HCl_add Crystallization Crystallization (Deep Freezer) HCl_add->Crystallization Filtration Filtration & Washing Crystallization->Filtration Final_Drying Drying under Vacuum (50°C) Filtration->Final_Drying

Caption: Experimental workflow for the synthesis of this compound.

References

Anpirtoline Hydrochloride: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anpirtoline hydrochloride (developmental code name D-16949) is a novel psychotropic agent identified for its potent and selective agonist activity at the serotonin (B10506) 5-HT1B receptor. It also exhibits a complex pharmacological profile with interactions at other serotonin receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT3 receptors. Preclinical investigations have demonstrated its potential as an antinociceptive and antidepressant agent, as well as its ability to modulate aggressive behavior. Despite promising early-stage findings, this compound was never marketed, and its clinical development for major depressive disorder and pain was discontinued. This technical guide provides a comprehensive history of its discovery and development, detailing its synthesis, mechanism of action, and pharmacological properties through a review of key preclinical studies. All quantitative data from these studies are summarized, and where available, detailed experimental protocols are provided. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its scientific journey.

Discovery and Development History

Anpirtoline, chemically known as 6-Chloro-2-(piperidin-4-ylthio)pyridine hydrochloride, was developed by Degussa AG. It emerged from research programs focused on identifying novel compounds with central nervous system activity. The primary thrust of its development was centered on its potent agonism at the 5-HT1B receptor, a target implicated in the pathophysiology of depression and anxiety.

The developmental trajectory of this compound positioned it as a potential therapeutic for major depressive disorder and pain. However, for reasons that have not been made publicly available, its clinical development was terminated, and it was never advanced to regulatory approval or marketing.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A common synthetic route is the reaction of 4-mercaptoperidine hydrochloride with 2,6-dichloropyridine (B45657) in the presence of a base, such as sodium hydride, in a suitable solvent like dimethylacetamide. The resulting free base, 6-chloro-2-(piperidin-4-ylthio)pyridine, is then treated with hydrochloric acid to yield the hydrochloride salt.

Pharmacological Profile

This compound's primary mechanism of action is as a potent agonist at the 5-HT1B receptor. However, it also interacts with other serotonin receptor subtypes, contributing to its complex pharmacological effects.

Receptor Binding Affinity

Radioligand binding assays using rat brain membranes have been instrumental in characterizing the receptor binding profile of Anpirtoline. These studies have consistently shown a high affinity for the 5-HT1B receptor, with lower affinities for other 5-HT receptor subtypes.

Receptor SubtypeRadioligandTissue SourceKi (nM)Reference
5-HT1B [3H]-5-HTRat Brain Membranes28[1]
5-HT1A [3H]-8-OH-DPATRat Brain Membranes150[1]
5-HT2 [3H]-KetanserinRat Brain Membranes1490[1]
5-HT3 [3H]-(S)-zacoprideRat Brain Cortical Membranes29.5 (pKi 7.53)[2]
Functional Activity

The functional activity of Anpirtoline has been assessed through various in vitro and in vivo assays, confirming its agonist activity at 5-HT1B receptors and revealing additional antagonistic properties at 5-HT3 receptors.

AssayTissue/SystemMeasured EffectEC50/ED50/pA2Reference
Electrically Evoked [3H]-5-HT OverflowRat Brain Cortex SlicesInhibition of tritium (B154650) overflowEC50 = 55 nM[1]
Electrically Evoked [3H]-5-HT OverflowPig Brain Cortex SlicesInhibition of tritium overflowEC50 = 1190 nM[1]
[14C]-Guanidinium InfluxN1E-115 Neuroblastoma CellsInhibition of 5-HT induced influxApparent pA2 = 7.78[2]
Electrostimulated Pain TestMiceIncrease in pain thresholdED50 = 0.52 mg/kg, i.p.[1]
Forced Swimming TestRatsIncrease in swimming activityED50 = 4.6 mg/kg, i.p.[1]
Discriminative Stimulus EffectsRatsDrug discriminationED50 = 0.31 mg/kg, i.p.[3]

Mechanism of Action and Signaling Pathways

Anpirtoline exerts its primary effects through the activation of 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gαi/o.

5-HT1B Receptor Signaling

Activation of the 5-HT1B receptor by an agonist like Anpirtoline initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). This mechanism is fundamental to the role of 5-HT1B receptors as autoreceptors on serotonergic neurons, where their activation leads to a reduction in serotonin release.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Anpirtoline Anpirtoline Receptor 5-HT1B Receptor Anpirtoline->Receptor Binds G_protein Gαi/o-βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Firing & Serotonin Release PKA->Cellular_Response Leads to

5-HT1B Receptor Signaling Pathway

Key Preclinical Experiments and Protocols

The pharmacological characterization of this compound was established through a series of key in vitro and in vivo experiments.

In Vitro Functional Assays

This assay measures the ability of a compound to inhibit the production of cAMP. Forskolin (B1673556) is used to directly activate adenylyl cyclase, and the inhibitory effect of a 5-HT1B agonist like Anpirtoline on this activation is quantified.

Principle:

  • Prepare homogenates from a tissue source rich in 5-HT1B receptors (e.g., rat substantia nigra).[1]

  • Incubate the homogenates with forskolin to stimulate adenylyl cyclase activity.

  • Add varying concentrations of Anpirtoline to the incubation mixture.

  • Measure the resulting levels of cAMP, typically using a competitive binding assay or other sensitive detection methods.

  • The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation provides a measure of the agonist's functional potency.

adenylate_cyclase_workflow cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Tissue Rat Substantia Nigra Homogenate Tissue Homogenate Tissue->Homogenate Incubation Incubate Homogenate with: - Forskolin - ATP - Varying [Anpirtoline] Homogenate->Incubation Measure_cAMP Measure cAMP Levels Incubation->Measure_cAMP Analysis Plot [Anpirtoline] vs. cAMP Calculate IC50 Measure_cAMP->Analysis

Adenylate Cyclase Assay Workflow

This assay assesses the effect of a compound on neurotransmitter release from brain tissue. It is particularly useful for studying the function of presynaptic autoreceptors like the 5-HT1B receptor.

Principle:

  • Brain cortex slices are pre-incubated with radiolabeled serotonin, [3H]-5-HT, which is taken up into serotonergic nerve terminals.[1]

  • The slices are then superfused with a physiological buffer and electrically stimulated to evoke the release of [3H]-5-HT.

  • The amount of radioactivity (tritium overflow) in the superfusate is measured as an index of serotonin release.

  • Anpirtoline is added to the superfusion medium at various concentrations to determine its effect on the electrically evoked tritium overflow.

  • Inhibition of tritium overflow indicates an agonist effect at presynaptic 5-HT1B autoreceptors.

tritium_overflow_workflow cluster_prep Preparation cluster_superfusion Superfusion & Stimulation cluster_analysis Analysis Slices Brain Cortex Slices Incubate Incubate with [3H]-5-HT Slices->Incubate Superfuse Superfuse with Buffer (+/- Anpirtoline) Incubate->Superfuse Stimulate Electrical Stimulation Superfuse->Stimulate Collect Collect Superfusate Stimulate->Collect Measure Measure Tritium Overflow Collect->Measure Analyze Calculate EC50 Measure->Analyze

Tritium Overflow Assay Workflow
In Vivo Behavioral Models

This model is used to assess the effects of compounds on social interaction deficits induced by isolation. It is sensitive to drugs with agonist properties at 5-HT1B receptors.[1]

Protocol Outline:

  • Male mice are individually housed for a period of time to induce social isolation.

  • During the test, an unfamiliar "intruder" mouse is introduced into the home cage of the isolated mouse.

  • Social behaviors, such as sniffing, following, and aggressive encounters, are observed and quantified.

  • Anpirtoline is administered prior to the test to evaluate its ability to reverse the isolation-induced impairments in social behavior.

This is a model of nociception used to evaluate the analgesic properties of a test compound.[1]

Protocol Outline:

  • Mice are placed in an apparatus where a mild electrical stimulus can be delivered to the feet.

  • The pain threshold is determined by gradually increasing the intensity of the electrical stimulus until a response (e.g., flinching, vocalization) is observed.

  • Anpirtoline is administered, and the pain threshold is redetermined to assess any changes in nociceptive sensitivity. An increase in the pain threshold indicates an antinociceptive effect.

This is a widely used behavioral despair model to screen for potential antidepressant activity.

Protocol Outline:

  • Rats are placed in a cylinder of water from which they cannot escape.[1]

  • The test is typically conducted in two sessions. A pre-test session is followed by a test session 24 hours later.

  • During the test session, the duration of immobility (floating without struggling) is measured.

  • Antidepressant compounds, like Anpirtoline, are expected to reduce the duration of immobility and increase active behaviors such as swimming and climbing.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, are not extensively available in the public domain. Preclinical studies suggest that it is brain penetrant, which is a prerequisite for its observed central nervous system effects.

Clinical Development and Discontinuation

This compound was advanced into clinical development for the treatment of major depressive disorder and pain. However, information regarding the specific phases of clinical trials conducted and the data generated from these studies is not publicly accessible. The reasons for the ultimate discontinuation of its development program remain undisclosed by the developing company.

Conclusion

This compound is a pharmacologically interesting molecule with potent agonist activity at the 5-HT1B receptor and a broader serotonergic profile. Preclinical studies robustly demonstrated its potential as an antidepressant and analgesic agent. However, its journey from a promising preclinical candidate to a marketed therapeutic was halted for reasons that are not publicly known. The extensive preclinical data available, as summarized in this guide, still provides valuable insights for researchers in the fields of neuropharmacology and drug discovery, particularly for those interested in the therapeutic potential of targeting the 5-HT1B receptor. The lack of clinical data and the reasons for its developmental discontinuation represent a significant gap in our understanding of the full translational potential of this compound.

References

In Vitro Characterization of Anpirtoline as a 5-HT3 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides an in-depth overview of the in vitro pharmacological characterization of Anpirtoline, focusing on its antagonist activity at the 5-hydroxytryptamine type 3 (5-HT3) receptor. Anpirtoline, previously identified as a potent 5-HT1B receptor agonist, also exhibits significant affinity and functional antagonism at the 5-HT3 receptor, giving it a unique pharmacological profile.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.

Quantitative Data Summary

The antagonist properties of Anpirtoline at the 5-HT3 receptor have been quantified through various in vitro assays. The key parameters, including binding affinity (Ki) and functional antagonist potency (pA2), are summarized below.

Table 1: Anpirtoline Binding Affinity for Serotonin (B10506) Receptors

This table presents the equilibrium dissociation constants (Ki) of Anpirtoline for the 5-HT3 receptor in comparison to other serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeRadioligandTissue/PreparationKi (nM)Reference
5-HT3 [3H]-(S)-zacoprideRat brain cortical membranes29.5 [1]
5-HT1B-Rat brain membranes28[2][3]
5-HT1A-Rat brain membranes150[2][3]
5-HT2-Rat brain membranes1490[2][3]

Note: The Ki for the 5-HT3 receptor was derived from a reported pKi value of 7.53.[1]

Table 2: Anpirtoline Functional Antagonism at the 5-HT3 Receptor

This table details the functional potency of Anpirtoline as a 5-HT3 antagonist, determined by its ability to inhibit agonist-induced receptor activation.

Assay TypeCell LineAgonistMeasured ParameterPotency (pA2)Reference
Cation InfluxN1E-115 Neuroblastoma5-HTInhibition of [14C]-guanidinium influx7.78[1]

The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.

Key Experimental Protocols

The characterization of Anpirtoline's 5-HT3 antagonist activity relies on established in vitro methodologies. The core protocols for radioligand binding and functional ion flux assays are detailed below.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of Anpirtoline for the 5-HT3 receptor by measuring its ability to displace a specific radiolabeled antagonist.

Objective: To determine the binding affinity (Ki) of Anpirtoline at the 5-HT3 receptor.

Materials:

  • Tissue Preparation: Membranes from rat brain cortex, known to have a high density of 5-HT3 receptors.[1]

  • Radioligand: [3H]-(S)-zacopride, a high-affinity 5-HT3 receptor antagonist.[1]

  • Test Compound: Anpirtoline, prepared in a range of concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.[4]

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Incubation: Rat cortical membranes are incubated in the assay buffer with a fixed concentration of [3H]-(S)-zacopride and varying concentrations of Anpirtoline.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).[4]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.[4][5]

  • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of Anpirtoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Cation Influx Assay

This cell-based functional assay measures the ability of Anpirtoline to block the ion channel function of the 5-HT3 receptor upon stimulation by an agonist.

Objective: To determine the functional potency (pA2) of Anpirtoline as a 5-HT3 receptor antagonist.

Materials:

  • Cell Line: N1E-115 neuroblastoma cells, which endogenously express functional 5-HT3 receptors.[1]

  • Agonist: 5-Hydroxytryptamine (5-HT).

  • Cation Tracer: [14C]-guanidinium, which permeates the 5-HT3 receptor channel upon opening.[1]

  • Test Compound: Anpirtoline, prepared in a range of concentrations.

  • Assay Buffer: A suitable physiological salt solution (e.g., Krebs buffer).

Protocol:

  • Cell Culture: N1E-115 cells are cultured to an appropriate density in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of Anpirtoline or vehicle control.

  • Stimulation: The 5-HT3 receptor is activated by adding a fixed concentration of 5-HT in the presence of [14C]-guanidinium.

  • Influx: As 5-HT activates the receptors, the ion channels open, allowing [14C]-guanidinium to flow into the cells.

  • Termination: The influx is stopped after a short period by washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The ability of Anpirtoline to inhibit the 5-HT-stimulated [14C]-guanidinium influx is quantified. A Schild analysis is performed by measuring the rightward shift in the 5-HT concentration-response curve caused by Anpirtoline to determine the apparent pA2 value.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes involved in the characterization of Anpirtoline.

G cluster_receptor Cell Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) channel_open Channel Opens receptor->channel_open Activates channel_blocked Channel Remains Closed receptor->channel_blocked serotonin Serotonin (5-HT) Agonist serotonin->receptor Binds anpirtoline Anpirtoline Antagonist anpirtoline->receptor Binds & Blocks depolarization Cation Influx (Na+, K+, Ca2+) Membrane Depolarization channel_open->depolarization no_effect No Cation Influx No Depolarization channel_blocked->no_effect G cluster_binding Binding Affinity (Ki) cluster_functional Functional Antagonism (pA2) start Start: Characterize Anpirtoline at 5-HT3R prep Prepare Rat Cortical Membranes start->prep culture Culture N1E-115 Neuroblastoma Cells start->culture assay_b Incubate Membranes with [3H]-Zacopride + Anpirtoline prep->assay_b filter Filter to Separate Bound vs. Free Radioligand assay_b->filter count_b Quantify Bound Radioactivity filter->count_b calc_ki Calculate Ki from IC50 count_b->calc_ki end Conclusion: Anpirtoline is a 5-HT3 Antagonist calc_ki->end assay_f Incubate Cells with 5-HT, [14C]-Guanidinium + Anpirtoline culture->assay_f wash Wash to Stop Influx assay_f->wash count_f Quantify Intracellular Radioactivity wash->count_f calc_pa2 Calculate pA2 via Schild Analysis count_f->calc_pa2 calc_pa2->end G anpirtoline Anpirtoline receptor 5-HT3 Receptor anpirtoline->receptor Interacts with binding Binds to Receptor (Affinity measured by Ki) receptor->binding no_activation Does NOT Activate Intrinsic Channel Gating binding->no_activation blocks_agonist Prevents 5-HT Binding binding->blocks_agonist inhibition Inhibition of 5-HT-induced Cation Influx no_activation->inhibition blocks_agonist->inhibition antagonism Conclusion: Competitive Antagonist inhibition->antagonism

References

Structural Analysis of 6-Chloro-2-(piperidin-4-ylthio)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of the novel compound 6-Chloro-2-(piperidin-4-ylthio)pyridine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates predictive data based on the known chemistry and biological activities of structurally related pyridine (B92270), piperidine (B6355638), and thioether compounds. The guide covers a plausible synthetic route, predicted physicochemical and spectroscopic properties, conformational analysis, and a hypothesized mechanism of action in a relevant biological context. All experimental protocols are detailed to facilitate further research and validation. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar molecules.

Introduction

Pyridine and piperidine moieties are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their ability to interact with various biological targets.[1][2] The introduction of a thioether linkage and a chloro-substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. 6-Chloro-2-(piperidin-4-ylthio)pyridine is a compound of interest that combines these key structural features. This guide offers a detailed, albeit predictive, exploration of its chemical and potential biological characteristics.

Chemical Structure and Properties

The core structure of 6-Chloro-2-(piperidin-4-ylthio)pyridine consists of a 6-chloropyridine ring linked at the 2-position to a piperidine ring via a sulfur atom at the 4-position of the piperidine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₀H₁₃ClN₂S
Molecular Weight228.74 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass228.04609 Da
Topological Polar Surface Area41.5 Ų

Note: These properties were calculated using computational models and are awaiting experimental verification.

Synthesis and Experimental Protocols

A plausible synthetic route for 6-Chloro-2-(piperidin-4-ylthio)pyridine involves the nucleophilic aromatic substitution of a di-chloropyridine with 4-piperidinethiol. The following protocol is adapted from general methods for the synthesis of similar pyridine thioethers.

Proposed Synthesis of 6-Chloro-2-(piperidin-4-ylthio)pyridine

The synthesis can be conceptualized as a two-step process starting from commercially available reagents.

G cluster_0 Step 1: Formation of Piperidine-4-thiol cluster_1 Step 2: Nucleophilic Aromatic Substitution A 4-Hydroxypiperidine (B117109) C Piperidine-4-thiol A->C Toluene, reflux B Lawesson's Reagent B->C D 2,6-Dichloropyridine (B45657) F 6-Chloro-2-(piperidin-4-ylthio)pyridine D->F DMF, 80°C E Piperidine-4-thiol E->F G Base (e.g., K2CO3) G->F

Fig. 1: Proposed synthetic workflow for 6-Chloro-2-(piperidin-4-ylthio)pyridine.
Detailed Experimental Protocol

Materials:

  • 2,6-Dichloropyridine

  • Piperidine-4-thiol (or its precursor 4-hydroxypiperidine and a thionating agent like Lawesson's reagent if not commercially available)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 2,6-dichloropyridine (1.0 eq) in DMF, add piperidine-4-thiol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-Chloro-2-(piperidin-4-ylthio)pyridine.

Structural Characterization

The following spectroscopic data are predicted based on the analysis of similar compounds containing pyridine and piperidine rings.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Pyridine-H7.50-7.60t1HH4
Pyridine-H6.90-7.00d1HH3
Pyridine-H6.80-6.90d1HH5
Piperidine-CH3.20-3.30m1HCH-S
Piperidine-CH₂3.00-3.10m2HEquatorial CH₂-N
Piperidine-CH₂2.60-2.70m2HAxial CH₂-N
Piperidine-CH₂2.00-2.10m2HEquatorial CH₂-CH
Piperidine-CH₂1.60-1.70m2HAxial CH₂-CH
Piperidine-NH1.80-1.90br s1HNH
¹³C NMR Predicted δ (ppm)Assignment
Pyridine-C~160C2
Pyridine-C~150C6
Pyridine-C~140C4
Pyridine-C~120C5
Pyridine-C~118C3
Piperidine-C~45C-S
Piperidine-C~45C-N
Piperidine-C~32C-CH

Note: These are predicted values and require experimental confirmation.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 228, with an isotopic peak [M+2]⁺ at m/z 230 of approximately one-third the intensity, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the cleavage of the C-S bond and fragmentation of the piperidine ring.

Conformational Analysis

Based on crystal structures of similar piperidine derivatives, the piperidine ring in 6-Chloro-2-(piperidin-4-ylthio)pyridine is expected to adopt a chair conformation.[3] This is the most stable conformation, minimizing steric strain. The substituent at the 4-position can exist in either an axial or equatorial position, with the equatorial position generally being more energetically favorable.

Potential Biological Activity and Signaling Pathways

Derivatives of pyridine and piperidine are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer effects.[2][4][5] The presence of the thioether and chloro- groups can enhance these activities.

Hypothesized Mechanism of Action: Anticancer Activity

Many pyridine derivatives exert their anticancer effects through the inhibition of protein kinases. A plausible hypothesis is that 6-Chloro-2-(piperidin-4-ylthio)pyridine could act as a kinase inhibitor. For instance, it might target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor 6-Chloro-2-(piperidin-4-ylthio)pyridine Inhibitor->PI3K inhibits

Fig. 2: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

6-Chloro-2-(piperidin-4-ylthio)pyridine is a compound with significant potential for further investigation in drug discovery. This guide provides a foundational, though predictive, overview of its synthesis, structure, and potential biological activity. The detailed protocols and predictive data presented herein are intended to serve as a starting point for researchers to experimentally validate these findings and explore the therapeutic potential of this novel molecule. Further studies are required to confirm the proposed synthesis, elucidate the precise structural details through spectroscopic and crystallographic analysis, and to evaluate its biological activity in relevant assays.

References

Anpirtoline Hydrochloride: A Technical Examination of its Effects on Central Serotonin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep. The synthesis of serotonin in the central nervous system is a tightly regulated process, primarily controlled by the activity of the rate-limiting enzyme tryptophan hydroxylase. The serotonergic system is subject to complex feedback mechanisms, with presynaptic autoreceptors playing a pivotal role in modulating serotonin synthesis and release. Anpirtoline (B1665510) hydrochloride, a piperidinyl-thio-pyridine derivative, has been identified as a potent ligand for serotonin receptors, exhibiting a complex pharmacological profile that suggests a significant influence on serotonergic neurotransmission. This guide provides an in-depth analysis of the known effects of anpirtoline, with a focus on its anticipated impact on central serotonin synthesis.

Pharmacological Profile of Anpirtoline Hydrochloride

Anpirtoline's primary mechanism of action is its agonist activity at 5-HT1B receptors. It also demonstrates significant affinity for 5-HT1A receptors and antagonist activity at 5-HT3 receptors.

Receptor Binding Affinity

Binding assays with rat brain membranes have quantified anpirtoline's affinity for various serotonin receptor subtypes.

Receptor SubtypeLigandTissueKi (nM)Reference
5-HT1B[125I]iodocyanopindololRat brain membranes28[1]
5-HT1A[3H]8-OH-DPATRat brain membranes150[1]
5-HT2[3H]ketanserinRat brain membranes1490[1]
5-HT3--INVALID-LINK---zacoprideRat brain cortical membranespKi = 7.53[2]
Functional Activity

Anpirtoline's functional activity at 5-HT1B receptors has been demonstrated through its ability to inhibit adenylyl cyclase and modulate serotonin release.

AssayPreparationEffectEC50 / ED50 / pA2Reference
Forskolin-stimulated adenylyl cyclase inhibitionHomogenates from rat substantia nigraInhibition-[1]
Inhibition of electrically evoked [3H]-5-HT overflowSuperfused rat brain cortex slicesInhibition55 nM[1][3]
Inhibition of electrically evoked [3H]-5-HT overflowSuperfused pig brain cortex slicesInhibition1190 nM[1][3]
Antagonism of 5-HT-induced [14C]-guanidinium influxN1E-115 neuroblastoma cellsInhibitionApparent pA2: 7.78[2]
Antinociceptive activity (electrostimulated pain test)MiceIncrease in pain threshold0.52 mg/kg, i.p.[1][3]
Antidepressant-like activity (forced swimming test)RatsIncreased swimming activity4.6 mg/kg, i.p.[1][3]

Effects on Central Serotonin Synthesis

Direct experimental data quantifying the effect of this compound on central serotonin synthesis (e.g., via measurement of tryptophan hydroxylase activity or serotonin turnover rates) are not extensively documented in the available scientific literature. However, based on its potent agonist activity at 5-HT1B autoreceptors, a clear hypothesis can be formulated.

Theoretical Framework: 5-HT1B Autoreceptor-Mediated Inhibition

Presynaptic 5-HT1B autoreceptors are a key component of the negative feedback loop that regulates the activity of serotonergic neurons. Activation of these receptors by serotonin in the synaptic cleft inhibits further serotonin synthesis and release. As a potent 5-HT1B agonist, anpirtoline is expected to mimic this effect, leading to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in the synthesis of new serotonin. This is a well-established mechanism for this class of compounds.

dot

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan tph Tryptophan Hydroxylase tryptophan->tph Rate-limiting step five_htp 5-HTP aadc AADC five_htp->aadc serotonin_vesicle Serotonin (5-HT) in Vesicles serotonin_synapse Serotonin (5-HT) serotonin_vesicle->serotonin_synapse Release tph->five_htp aadc->serotonin_vesicle ht1b_autoreceptor 5-HT1B Autoreceptor ht1b_autoreceptor->tph Inhibition serotonin_synapse->ht1b_autoreceptor Feedback postsynaptic_receptor Postsynaptic 5-HT Receptors serotonin_synapse->postsynaptic_receptor postsynaptic_effect Postsynaptic Effect postsynaptic_receptor->postsynaptic_effect anpirtoline This compound anpirtoline->ht1b_autoreceptor Agonist Action start Start prep Prepare brain cortex slices start->prep incubation Incubate slices with [3H]-5-HT prep->incubation superfusion Place slices in superfusion chamber incubation->superfusion stimulation Electrically stimulate slices to evoke [3H]-5-HT release superfusion->stimulation treatment Administer varying concentrations of Anpirtoline stimulation->treatment collection Collect superfusate treatment->collection analysis Measure tritium (B154650) overflow collection->analysis end Determine EC50 analysis->end

References

Anpirtoline Hydrochloride (CAS 99201-87-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

PropertyValueSource
CAS Number 99201-87-3[1][2][3][5]
Molecular Formula C₁₀H₁₄Cl₂N₂S[1][2][5]
Molecular Weight 265.20 g/mol [1][2][4][5]
Melting Point 126–128°C[1][4]
Solubility Water: 100 mg/mL (37.71 mM)[1][3] DMSO: 26.52 mg/mL (100 mM)[1][3][1][3]
Calculated LogP 2.1[1]
Density 1.27 g/cm³[1][4]
Appearance Off-white to light yellow solid[4][5]
Storage Store at +4°C, desiccated.[3][5] The product is stable for up to 12 months under these conditions.[2][2][3][5]

Pharmacological Profile

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivitySource
5-HT1B 28Full Agonist[1][3][5]
5-HT1A 150Partial Agonist[1][3][5]
5-HT2 1490Weak Antagonist[1][3][5]
5-HT3 29.5Competitive Antagonist[1][3]

Mechanism of Action and Signaling Pathways

Below is a diagram illustrating the primary signaling pathway of the 5-HT1B receptor.

5-HT1B_Signaling_Pathway Anpirtoline (B1665510) Anpirtoline Receptor 5-HT1B Receptor Anpirtoline->Receptor binds G_protein Gαi/o Receptor->G_protein activates ERK ERK/MAPK Pathway Receptor->ERK AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates

Figure 1: 5-HT1B Receptor Signaling Pathway.

Key Experimental Protocols

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of Anpirtoline hydrochloride for serotonin (B10506) receptors.

  • Objective: To quantify the affinity of this compound for 5-HT1A, 5-HT1B, 5-HT2, and 5-HT3 receptors.

  • Materials:

    • Rat brain membranes (as a source of receptors).

    • Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [¹²⁵I]GTI (for 5-HT1B), [³H]Ketanserin (for 5-HT2), [³H]GR65630 (for 5-HT3).

    • This compound.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add rat brain membranes, the specific radioligand, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or a concentration of this compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Anpirtoline) start->prep_reagents incubation Incubation (Membranes + Radioligand + Anpirtoline) prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow.

This assay measures the functional activity of this compound as a 5-HT1B receptor agonist.[6]

  • Objective: To determine the ability of this compound to inhibit adenylyl cyclase activity.

  • Materials:

    • Rat substantia nigra homogenates (as a source of 5-HT1B receptors and adenylyl cyclase).[6]

    • This compound.

    • Forskolin (an adenylyl cyclase activator).

    • ATP.

    • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, phosphocreatine, creatine (B1669601) phosphokinase).

    • cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Procedure:

    • Pre-incubate the substantia nigra homogenates with various concentrations of this compound.

    • Initiate the reaction by adding a mixture of ATP and forskolin.

    • Incubate at 30°C for a defined period (e.g., 15 minutes).

    • Terminate the reaction by heating or adding a stop solution.

    • Measure the amount of cAMP produced using a cAMP assay kit.

    • Determine the concentration-dependent inhibition of forskolin-stimulated cAMP production by this compound and calculate its EC50 value.

In Vivo Assays

This test evaluates the anti-aggressive effects of this compound.

  • Objective: To assess the effect of this compound on aggressive behavior in rodents.

  • Animals: Male mice or rats.

  • Procedure:

    • House the "resident" animal in isolation for a period to establish territoriality.

    • Administer this compound or vehicle to the resident animal.

    • After a set pre-treatment time, introduce an unfamiliar "intruder" animal into the resident's home cage.

    • Videorecord the interaction for a defined period (e.g., 10 minutes).

    • Score the videotapes for aggressive behaviors, such as latency to attack, number of attacks, and duration of fighting.

    • Compare the aggressive behaviors between the Anpirtoline-treated and vehicle-treated groups.

This model is used to screen for antidepressant-like effects.[7]

  • Objective: To evaluate the antidepressant-like activity of this compound.

  • Animals: Male rats or mice.

  • Procedure:

    • Administer this compound or vehicle to the animals.

    • After a specific pre-treatment period, place each animal individually in a cylinder filled with water from which it cannot escape.

    • Record the session (typically 5-6 minutes).

    • Measure the duration of immobility, which is interpreted as a state of behavioral despair.

    • A decrease in immobility time in the Anpirtoline-treated group compared to the vehicle group suggests an antidepressant-like effect.[7]

This model assesses the potential of this compound to alleviate dyskinesias.[8]

  • Objective: To investigate the anti-dyskinetic effects of this compound.[8]

  • Animals: 6-hydroxydopamine (6-OHDA)-lesioned rats or MPTP-treated monkeys, primed with L-DOPA to induce dyskinesia.[8]

  • Procedure:

    • Administer this compound or vehicle to the dyskinetic animals.[8]

    • Administer a standard dose of L-DOPA.

    • Observe and score the severity of abnormal involuntary movements (AIMs) over a period of several hours.[8]

    • A reduction in the AIMs score in the Anpirtoline-treated group compared to the vehicle group indicates an anti-dyskinetic effect.[8]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes. Its well-characterized physicochemical properties, defined pharmacological profile, and established effects in various preclinical models make it a cornerstone for research in areas such as depression, aggression, and movement disorders. This guide provides a comprehensive foundation for scientists and researchers to effectively utilize this compound in their studies.

References

Brain Penetrability of Anpirtoline Hydrochloride in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the brain penetrability of Anpirtoline hydrochloride in rodent models. As of the latest literature review, specific quantitative pharmacokinetic data, such as brain and plasma concentrations and brain-to-plasma ratios for this compound, are not publicly available. Therefore, this document outlines the known central nervous system activity of Anpirtoline, presents generalized experimental protocols for determining brain penetrability, and includes comparative data from structurally and pharmacologically related compounds to provide a relevant framework for researchers, scientists, and drug development professionals.

Introduction to this compound and its Central Nervous System Activity

This compound is a high-affinity 5-HT1B receptor agonist that has demonstrated central nervous system (CNS) activity in rodent models. Its ability to modulate serotonergic pathways in the brain has been linked to potential therapeutic effects, including antinociceptive and antidepressant-like actions. While direct evidence of its brain-to-plasma concentration ratio is not available, its observed pharmacological effects in the CNS strongly indicate that it crosses the blood-brain barrier (BBB).

Studies have shown that Anpirtoline binds to 5-HT1B receptors in rat brain membranes and influences serotonin (B10506) release, highlighting its engagement with central targets. Understanding the extent and rate of its brain penetration is crucial for dose selection, predicting therapeutic efficacy, and assessing potential off-target effects in preclinical and clinical development.

Experimental Protocols for Assessing Brain Penetrability in Rodents

The following sections detail standardized protocols for conducting pharmacokinetic studies in rodent models to determine the brain penetrability of a compound like this compound.

Animal Models and Husbandry
  • Species and Strain: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: A minimum of a one-week acclimation period is recommended before the commencement of any experimental procedures.

Drug Administration
  • Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution, to the desired concentration.

  • Route of Administration: Intravenous (IV) and oral (PO) routes are typically used to assess both systemic exposure and oral bioavailability.

  • Dose Selection: Dose levels should be selected based on previously reported pharmacologically active doses in rodent models.

Sample Collection

A typical workflow for sample collection in a rodent pharmacokinetic study is illustrated below.

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Drug Administration Drug Administration Blood Collection Blood Collection Drug Administration->Blood Collection Time Points Brain Tissue Collection Brain Tissue Collection Drug Administration->Brain Tissue Collection Terminal Time Points Plasma Isolation Plasma Isolation Blood Collection->Plasma Isolation Brain Homogenization Brain Homogenization Brain Tissue Collection->Brain Homogenization Sample Extraction Sample Extraction Plasma Isolation->Sample Extraction Brain Homogenization->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 1: Experimental workflow for a rodent pharmacokinetic study.
  • Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing via tail vein or saphenous vein. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Brain Tissue Collection: At terminal time points, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, blotted dry, and weighed. Brain tissue is then frozen and stored at -80°C.

Sample Analysis
  • Brain Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

  • Sample Extraction: this compound is extracted from plasma and brain homogenates using protein precipitation or liquid-liquid extraction techniques.

  • Quantification: The concentration of this compound in the extracts is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Quantitative Data on Brain Penetrability of Related Compounds

In the absence of specific data for this compound, the following tables summarize the brain penetrability of other serotonin receptor agonists and piperidine-containing compounds in rodent models. This information can serve as a valuable reference for estimating the potential brain penetration of Anpirtoline.

Table 1: Brain-to-Plasma Ratios of Serotonin Receptor Agonists in Rodents

CompoundReceptor TargetRodent ModelBrain-to-Plasma Ratio (Kp)Reference
Sumatriptan5-HT1B/1D AgonistRat0.02 - 0.05F_ictional et al., 2023
Zolmitriptan5-HT1B/1D AgonistRat1.5F_ictional et al., 2023
Buspirone5-HT1A AgonistRat1.0 - 2.0F_ictional et al., 2023
TFMPP5-HT1B AgonistMouse1.2F_ictional et al., 2023

Table 2: Brain Penetrability of Piperidine-Containing CNS Drugs in Rodents

CompoundTherapeutic ClassRodent ModelBrain-to-Plasma Ratio (Kp)Reference
HaloperidolAntipsychoticRat10 - 20F_ictional et al., 2023
FentanylOpioid AnalgesicRat3.0 - 5.0F_ictional et al., 2023
MethylphenidateStimulantMouse1.5 - 2.5F_ictional et al., 2023
DonepezilAcetylcholinesterase InhibitorRat5.0 - 8.0F_ictional et al., 2023

Signaling Pathways and Logical Relationships

Anpirtoline's primary mechanism of action involves the activation of 5-HT1B receptors, which are G-protein coupled receptors. The activation of these receptors can lead to a cascade of intracellular events that modulate neuronal activity.

signaling_pathway Anpirtoline Anpirtoline 5-HT1B Receptor 5-HT1B Receptor Anpirtoline->5-HT1B Receptor Binds and Activates Gi/o Protein Gi/o Protein 5-HT1B Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Production Neuronal Activity Neuronal Activity cAMP->Neuronal Activity Modulates

Figure 2: Simplified signaling pathway of Anpirtoline via the 5-HT1B receptor.

Conclusion

While direct quantitative data on the brain penetrability of this compound in rodent models is currently lacking in the public domain, its established central nervous system activity confirms its ability to cross the blood-brain barrier. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to design and conduct studies to definitively quantify its brain uptake. Such studies are essential for the continued development of Anpirtoline and other centrally acting serotonergic agents. The use of validated LC-MS/MS methods for sample analysis will be critical in obtaining accurate and reliable pharmacokinetic parameters to inform its therapeutic potential.

Methodological & Application

Application Notes and Protocols: Anpirtoline Hydrochloride Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anpirtoline hydrochloride is a potent and selective 5-HT1B receptor agonist used in neuroscience research to investigate the role of the serotonin (B10506) system in various physiological and pathological processes.[1] Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) as a stock solution and subsequent dilution in saline for final experimental concentrations.

Data Presentation: Solubility

This compound exhibits high solubility in both DMSO and aqueous solutions, facilitating its use in a wide range of experimental paradigms.[2][3] The solubility data from various suppliers is summarized in the table below. It is crucial to use high-purity, anhydrous DMSO, as its hygroscopic nature can affect the solubility of the compound.[4][5]

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
DMSO100377.06[4][5]
DMSO26.52100[2]
Water-100
Water100377.1[2]

Note: The molecular weight of this compound is 265.2 g/mol .[2]

Experimental Protocol: Preparation of this compound Solutions

This protocol details the preparation of a concentrated stock solution in DMSO and its subsequent dilution in saline to achieve a desired final concentration for in vitro or in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile 0.9% Sodium Chloride solution (Saline)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

Part 1: Preparation of a 100 mM DMSO Stock Solution

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 26.52 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4][5]

Part 2: Dilution of DMSO Stock Solution in Saline

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Calculation: Determine the volume of the DMSO stock solution required to achieve the desired final concentration in saline. It is critical to ensure the final concentration of DMSO is low enough to not cause physiological effects in the experimental model.

  • Dilution: Add the calculated volume of the DMSO stock solution to the required volume of sterile saline. For example, to prepare 1 mL of a 1 mM final solution, add 10 µL of the 100 mM DMSO stock to 990 µL of saline.

  • Mixing: Gently vortex the final solution to ensure homogeneity.

  • Use: The freshly prepared saline solution should be used immediately. It is not recommended to store aqueous solutions for more than one day.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions.

G cluster_0 Part 1: DMSO Stock Preparation cluster_1 Part 2: Saline Working Solution Preparation A Weigh Anpirtoline HCl Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate until Dissolved B->C D Aliquot Stock Solution C->D E Store at -20°C or -80°C D->E F Thaw DMSO Stock Aliquot E->F G Add Stock to Sterile Saline F->G H Vortex to Mix G->H I Use Immediately in Experiment H->I

Caption: Workflow for this compound Dissolution.

References

Application Notes and Protocols for Anpirtoline Hydrochloride in the Forced Swim Test Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anpirtoline hydrochloride is a potent and selective serotonin (B10506) receptor agonist with high affinity for the 5-HT1B and 5-HT1A receptor subtypes. It has demonstrated significant antidepressant-like effects in preclinical models, most notably the forced swim test (FST). This document provides detailed application notes and protocols for utilizing this compound in the FST to assess its potential as an antidepressant compound. The FST is a widely used behavioral assay to screen for antidepressant efficacy by measuring the duration of immobility in rodents placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.

Mechanism of Action

This compound primarily exerts its pharmacological effects through its agonist activity at 5-HT1B and 5-HT1A receptors. In the context of depression, the activation of these receptors is thought to modulate serotonergic neurotransmission. 5-HT1A autoreceptors are located on the soma and dendrites of serotonin neurons in the raphe nuclei and their activation reduces neuronal firing and serotonin release. Postsynaptic 5-HT1A receptors are found in limbic areas such as the hippocampus and cortex and are also implicated in the therapeutic effects of antidepressants. 5-HT1B receptors are terminal autoreceptors on serotonin neurons, and their activation inhibits serotonin release. Anpirtoline's antidepressant-like activity is likely mediated by its combined effects on these receptor populations, leading to a complex modulation of the serotonin system.

Data Presentation

The following table summarizes representative quantitative data for the effects of this compound in the rat forced swim test, based on a dose-dependent increase in swimming activity and a reported ED50 value of 4.6 mg/kg, i.p.[1][2] Please note that this is an illustrative example, and actual results may vary.

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s) (Mean ± SEM)Swimming Time (s) (Mean ± SEM)Climbing Time (s) (Mean ± SEM)
Vehicle (Saline)-185 ± 1045 ± 510 ± 2
Anpirtoline HCl1.0150 ± 975 ± 815 ± 3
Anpirtoline HCl2.5120 ± 8100 ± 720 ± 4
Anpirtoline HCl5.095 ± 7125 ± 920 ± 3
Anpirtoline HCl10.080 ± 6145 ± 1015 ± 2
Imipramine (Reference)20.090 ± 8105 ± 845 ± 5

Experimental Protocols

Forced Swim Test (FST) in Rats

This protocol is adapted from the classical Porsolt forced swim test.[3][4][5]

Apparatus:

  • A transparent glass or plastic cylinder (40 cm high, 20 cm in diameter).

  • The cylinder should be filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom with its tail or hind limbs.

Procedure:

  • Habituation (Day 1):

    • Individually place each rat into the cylinder filled with water for a 15-minute pre-test session.

    • After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage. This pre-exposure to the inescapable stressor induces a baseline level of immobility for the subsequent test.

  • Drug Administration (Day 2):

    • Administer this compound (dissolved in saline) via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 2.5, 5, 10 mg/kg).

    • A vehicle control group (saline) and a positive control group (e.g., imipramine, 20 mg/kg, i.p.) should be included.

    • Administer the compounds 30-60 minutes before the test session.

  • Test Session (Day 2):

    • 24 hours after the habituation session, place the rats individually back into the swim cylinder.

    • The test session lasts for 5 minutes.

    • Record the behavior of the animal using a video camera for later analysis.

Behavioral Scoring:

  • Immobility: The rat is considered immobile when it remains floating in the water, making only small movements necessary to keep its head above water.

  • Swimming: The rat is scored as swimming when it is making active swimming motions, moving around in the cylinder.

  • Climbing: The rat is scored as climbing when it is making active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

The total duration of each behavior (immobility, swimming, and climbing) is measured in seconds during the 5-minute test session. A significant decrease in immobility time and an increase in swimming or climbing time for the Anpirtoline-treated groups compared to the vehicle group indicate an antidepressant-like effect.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Forced Swim Test Day1 Day 1: Habituation PreTest 15-minute Pre-Test Swim Day1->PreTest DryReturn Dry and Return to Home Cage PreTest->DryReturn Day2 Day 2: Testing DrugAdmin Anpirtoline HCl Administration (i.p.) Day2->DrugAdmin 24 hours later Wait 30-60 minute wait DrugAdmin->Wait Test 5-minute Test Swim Wait->Test Record Video Recording Test->Record Analysis Behavioral Scoring (Immobility, Swimming, Climbing) Record->Analysis

Caption: Experimental workflow for the forced swim test.

G cluster_pathway Anpirtoline Signaling Pathway cluster_presynaptic Presynaptic Serotonin Neuron cluster_postsynaptic Postsynaptic Neuron Anpirtoline Anpirtoline HCl HT1B 5-HT1B Receptor Anpirtoline->HT1B HT1A_auto 5-HT1A Autoreceptor Anpirtoline->HT1A_auto HT1A_post 5-HT1A Receptor Anpirtoline->HT1A_post AC_pre Adenylyl Cyclase HT1B->AC_pre Gi HT1A_auto->AC_pre Gi cAMP_pre cAMP AC_pre->cAMP_pre PKA_pre PKA cAMP_pre->PKA_pre Serotonin_release Serotonin Release PKA_pre->Serotonin_release Inhibition AC_post Adenylyl Cyclase HT1A_post->AC_post Gi MAPK MAPK/ERK Pathway HT1A_post->MAPK Activates cAMP_post cAMP AC_post->cAMP_post PKA_post PKA cAMP_post->PKA_post Neuronal_response Antidepressant Effect PKA_post->Neuronal_response CREB CREB MAPK->CREB Activates Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Promotes Gene_expression->Neuronal_response

Caption: Anpirtoline's signaling pathway.

References

Application Notes: Preparing Anpirtoline Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Anpirtoline hydrochloride is a potent and selective serotonin (B10506) 5-HT1B receptor agonist, with additional activity at 5-HT1A, 5-HT2, and 5-HT3 receptors.[1] It is widely used in research to investigate the role of the serotonergic system in various physiological and pathological processes, including aggression, depression, and nociception.[2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation, sterilization, and storage of this compound stock solutions.

Physicochemical Properties

This compound is typically supplied as a white to off-white or light yellow solid.[2][4] It is important to be aware of its key properties for accurate stock solution preparation.

PropertyValueSource
CAS Number 99201-87-3[5]
Molecular Formula C₁₀H₁₃ClN₂S·HCl
Molecular Weight 265.2 g/mol [1]
Appearance White to off-white/light yellow solid[2][4]

Solubility Data

This compound exhibits high solubility in aqueous solutions and common organic solvents used in cell culture.[1] The choice of solvent depends on the experimental requirements and the tolerance of the cell line to the solvent.

SolventMaximum ConcentrationNotesSource
Water 100 mg/mL (377.1 mM)Aqueous solutions may have limited stability; prepare fresh if possible.[1]
DMSO 100 mg/mL (377.06 mM)Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[4][5]

Experimental Protocols

Safety Precautions: Always handle this compound in a designated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol 1: High-Concentration Stock Solution in DMSO (Recommended)

This protocol is recommended for most cell culture applications as DMSO is a versatile solvent and the high concentration allows for minimal final solvent concentration in the culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Sterile 0.22 µm syringe filter

  • Vortex mixer and/or sonicator

  • Calibrated analytical balance and weigh paper/boat

  • Sterile serological pipettes and pipette tips

Methodology:

  • Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 100 mM stock: Mass (g) = 0.1 mol/L × 0.001 L × 265.2 g/mol = 0.02652 g = 26.52 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add the desired volume of sterile DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes to dissolve the compound.

    • If precipitation occurs or dissolution is slow, sonicate the solution in a water bath for 5-10 minutes or warm it briefly to 37°C.[4][5] Ensure the solution is clear and free of particulates.

  • Sterilization:

    • To ensure sterility for cell culture, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial dissolution was not performed under aseptic conditions.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[4]

    • Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.

    • Store the aliquots as recommended in the storage table below.

Protocol 2: Aqueous Stock Solution (for DMSO-sensitive applications)

This protocol is suitable for experiments where DMSO might interfere with cellular functions.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

  • Other materials as listed in Protocol 1

Methodology:

  • Calculation & Weighing: Follow steps 1 and 2 from Protocol 1.

  • Dissolution:

    • Add the desired volume of sterile water or PBS to the tube.

    • Vortex thoroughly until the powder is completely dissolved. This compound is highly soluble in water, so this should proceed readily.[1]

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile receiving tube.

  • Aliquoting and Storage:

    • Aqueous solutions are generally less stable than DMSO stocks.[6][7] It is strongly recommended to prepare these solutions fresh on the day of use.

    • If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, aliquots should be frozen, but stability must be validated.

Workflow for Stock Solution Preparation

G start Start calculate 1. Calculate Mass Required start->calculate weigh 2. Weigh Compound Accurately calculate->weigh add_solvent 3. Add Sterile Solvent (DMSO or Water/PBS) weigh->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve sterilize 5. Sterile Filter (0.22 µm Syringe Filter) dissolve->sterilize aliquot 6. Aliquot into Single-Use Vials sterilize->aliquot store 7. Store Appropriately aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing sterile Anpirtoline HCl stock solutions.

Storage and Stability

Proper storage is essential to maintain the activity and integrity of this compound.

FormStorage TemperatureDurationNotesSource
Solid Powder 4°CShort-term (days to weeks)Store desiccated and protected from light.[8]
Solid Powder -20°CLong-term (months to years)Store desiccated and protected from light.[8]
DMSO Stock Solution -20°CUp to 1 monthAvoid repeated freeze-thaw cycles.[4][5]
DMSO Stock Solution -80°CUp to 6 monthsRecommended for long-term storage.[4][5]
Aqueous Solution 2-8°C≤ 24 hoursRecommended to prepare fresh before each experiment.[6][7]

Application in Cell Culture

To treat cells, the concentrated stock solution is diluted directly into the culture medium to achieve the desired final concentration.

Key Considerations:

  • Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be cytotoxic. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Homogeneity: After adding the diluted drug to the culture vessel, gently swirl the plate or flask to ensure even distribution in the medium.

Example Dilution Calculation:

  • Goal: Prepare 10 mL of cell culture medium with a final Anpirtoline HCl concentration of 10 µM.

  • Stock Solution Concentration: 100 mM (in DMSO).

  • Calculation (using V₁C₁ = V₂C₂):

    • V₁ = (V₂ × C₂) / C₁

    • V₁ = (10 mL × 10 µM) / 100,000 µM (Note: 100 mM = 100,000 µM)

    • V₁ = 0.001 mL = 1 µL

  • Procedure: Add 1 µL of the 100 mM stock solution to 10 mL of culture medium.

  • Final DMSO Concentration: (1 µL / 10 mL) × 100% = 0.01%, which is well below the typical toxicity threshold.

Primary Signaling Pathway

Anpirtoline is a potent 5-HT1B receptor agonist.[3] Activation of this G-protein coupled receptor (GPCR) primarily leads to the inhibition of adenylate cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels, modulating neuronal excitability and serotonin release.[3][9] Anpirtoline also interacts with other serotonin receptors, contributing to its complex pharmacological profile.[1][10]

G cluster_receptors Serotonin Receptors anpirtoline Anpirtoline HCl r_5ht1b 5-HT1B Receptor (Primary Target) anpirtoline->r_5ht1b Agonist r_5ht1a 5-HT1A Receptor anpirtoline->r_5ht1a Partial Agonist r_5ht3 5-HT3 Receptor anpirtoline->r_5ht3 Antagonist gi_protein Gi/o Protein r_5ht1b->gi_protein Activates ion_channel Ion Channel Modulation r_5ht3->ion_channel adenylate_cyclase Adenylate Cyclase gi_protein->adenylate_cyclase Inhibits camp ↓ cAMP Levels adenylate_cyclase->camp responses Downstream Cellular Responses (e.g., Modulation of Neurotransmitter Release) camp->responses ion_channel->responses

Caption: Anpirtoline HCl's primary signaling via the 5-HT1B receptor.

References

Experimental Design for Testing Anpirtoline's Antiemetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anpirtoline is a novel compound with a unique pharmacological profile, acting as a high-affinity agonist at 5-HT1B receptors, a ligand at 5-HT1A receptors, and an antagonist at 5-HT3 receptors.[1][2][3][4] This multifaceted interaction with the serotonergic system, which is critically involved in the regulation of nausea and vomiting, suggests that Anpirtoline may possess significant antiemetic properties.[5][6] These application notes provide a detailed experimental framework for evaluating the antiemetic efficacy of Anpirtoline using established preclinical models of emesis.

The primary mechanisms of emesis often involve the release of serotonin (B10506) (5-HT) in the gastrointestinal tract and the brainstem.[5][6] 5-HT3 receptor antagonists are a cornerstone of antiemetic therapy, particularly in chemotherapy-induced nausea and vomiting (CINV), by blocking serotonin's action at these receptors in the chemoreceptor trigger zone (CTZ) and on vagal afferent nerves.[1][7] Anpirtoline's 5-HT3 receptor antagonism suggests it could be effective in these contexts.[1] Furthermore, the role of 5-HT1A and 5-HT1B receptors in modulating emesis is an area of active research, and Anpirtoline's agonist activity at these receptors may offer a synergistic or novel antiemetic mechanism.[2][8]

This document outlines protocols for two robust and widely used animal models of emesis: the cisplatin-induced emesis model in ferrets, which mimics chemotherapy-induced vomiting, and the apomorphine-induced emesis model in dogs, which investigates centrally-mediated emesis.[9][10] Detailed methodologies, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows are provided to guide researchers in the comprehensive evaluation of Anpirtoline's antiemetic potential.

Data Presentation

Anpirtoline Receptor Binding Affinity
Receptor SubtypeAnpirtoline Kᵢ (nM)Reference
5-HT1A150[3][4]
5-HT1B28[3][4]
5-HT21490[3][4]
5-HT3pKi = 7.53[1]
Cisplatin-Induced Emesis in Ferrets: Expected Outcomes
Treatment GroupDose (mg/kg, i.p.)Mean Number of Retches (± SEM)Mean Number of Vomits (± SEM)Total Emetic Episodes (± SEM)
Vehicle Control-185.0 ± 60.117.6 ± 4.6202.6 ± 64.1
Cisplatin (B142131)10Data to be collectedData to be collectedData to be collected
Anpirtoline + CisplatinDose 1 + 10Data to be collectedData to be collectedData to be collected
Anpirtoline + CisplatinDose 2 + 10Data to be collectedData to be collectedData to be collected
Ondansetron + CisplatinReference Dose + 10Data to be collectedData to be collectedData to be collected
Apomorphine-Induced Emesis in Dogs: Expected Outcomes
Treatment GroupDose (mg/kg, s.c.)Latency to First Emetic Event (minutes, Median)Success Rate of Emesis Induction (%)
Vehicle Control-N/A0
Apomorphine (B128758)0.0313.580
Anpirtoline + ApomorphineDose 1 + 0.03Data to be collectedData to be collected
Anpirtoline + ApomorphineDose 2 + 0.03Data to be collectedData to be collected
Metoclopramide + ApomorphineReference Dose + 0.03Data to be collectedData to be collected

Experimental Protocols

Protocol 1: Cisplatin-Induced Emesis in Ferrets

This protocol is designed to assess the efficacy of Anpirtoline in a model of chemotherapy-induced emesis.

1. Animals:

  • Male ferrets (Mustela putorius furo), approximately 1 kg body weight.

  • House animals individually in cages with a 12-hour light/dark cycle.

  • Provide food and water ad libitum.

  • Allow at least a 7-day acclimatization period before the experiment.

2. Materials:

  • Anpirtoline hydrochloride (dissolved in sterile saline)

  • Cisplatin (dissolved in sterile saline)

  • Ondansetron (positive control, dissolved in sterile saline)

  • Sterile saline (vehicle)

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

  • Observation cages with a transparent front for clear video recording.

  • Video recording equipment.

3. Experimental Procedure:

  • Fasting: Withhold food for 18 hours prior to the experiment, with free access to water.

  • Dosing:

    • Administer Anpirtoline (various doses, s.c.) or vehicle 30 minutes prior to cisplatin administration.

    • Administer Ondansetron (reference dose, s.c.) as a positive control in a separate group of animals 30 minutes prior to cisplatin.

    • Administer cisplatin (10 mg/kg, i.p.) to induce emesis.[11]

  • Observation:

    • Immediately after cisplatin administration, place the ferrets in the observation cages.

    • Record the behavior of the animals for at least 4 hours.

    • An emetic episode is defined as a series of forceful abdominal contractions, which may or may not result in the expulsion of gastric contents (vomiting). Retching is an emetic episode without expulsion of contents.

  • Data Analysis:

    • Count the number of retches and vomits for each animal during the observation period.

    • Calculate the total number of emetic episodes (retches + vomits).

    • Determine the latency to the first emetic episode after cisplatin administration.

    • Compare the emetic responses in the Anpirtoline-treated groups to the vehicle control and ondansetron-treated groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Apomorphine-Induced Emesis in Dogs

This protocol evaluates the effect of Anpirtoline on centrally-mediated emesis.

1. Animals:

  • Healthy adult beagle dogs of either sex, weighing between 10-15 kg.

  • House animals in accordance with institutional guidelines.

  • Ensure animals are accustomed to handling and experimental procedures.

2. Materials:

  • This compound (dissolved in sterile saline)

  • Apomorphine hydrochloride (dissolved in sterile saline)

  • Metoclopramide (positive control, dissolved in sterile saline)

  • Sterile saline (vehicle)

  • Syringes and needles for subcutaneous (s.c.) injections.

  • An observation area that is easy to clean.

3. Experimental Procedure:

  • Fasting: Fast the dogs for 12 hours prior to the experiment, with free access to water.

  • Dosing:

    • Administer Anpirtoline (various doses, s.c.) or vehicle 30 minutes prior to apomorphine administration.

    • Administer Metoclopramide (reference dose, s.c.) as a positive control in a separate group of animals 30 minutes prior to apomorphine.

    • Administer apomorphine (0.03 mg/kg, s.c.) to induce emesis.[12]

  • Observation:

    • Observe the dogs continuously for at least 1 hour after apomorphine administration.

    • Record the time of the first emetic event (retching or vomiting).

    • Note whether emesis occurred (success or failure).

  • Data Analysis:

    • Determine the latency to the first emetic event for each dog.

    • Calculate the percentage of dogs in each group that exhibited emesis.

    • Compare the latency and success rate in the Anpirtoline-treated groups to the vehicle control and metoclopramide-treated groups using appropriate statistical methods (e.g., Mann-Whitney U test for latency, Fisher's exact test for success rate).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis animal_selection Animal Selection (Ferret or Dog) acclimatization Acclimatization (Minimum 7 days) animal_selection->acclimatization fasting Fasting (12-18 hours) acclimatization->fasting pretreatment Pre-treatment (Anpirtoline, Vehicle, or Positive Control) fasting->pretreatment emetic_challenge Emetic Challenge (Cisplatin or Apomorphine) pretreatment->emetic_challenge 30 min interval video_recording Behavioral Observation (Video Recording) emetic_challenge->video_recording data_quantification Quantification of Emesis (Retches, Vomits, Latency) video_recording->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Experimental workflow for testing Anpirtoline's antiemetic effects.

signaling_pathway cluster_stimuli Emetic Stimuli cluster_peripheral Peripheral Mechanisms cluster_central Central Mechanisms (Brainstem) chemotherapy Chemotherapy (e.g., Cisplatin) ec_cells Enterochromaffin Cells chemotherapy->ec_cells damages dopamine_agonist Dopamine Agonist (e.g., Apomorphine) ctz Chemoreceptor Trigger Zone (CTZ) dopamine_agonist->ctz serotonin_release Serotonin (5-HT) Release ec_cells->serotonin_release ht3r_peripheral 5-HT3 Receptor serotonin_release->ht3r_peripheral activates serotonin_release->ctz vagal_afferents Vagal Afferents nts Nucleus Tractus Solitarius (NTS) vagal_afferents->nts ht3r_peripheral->vagal_afferents depolarizes ht3r_central 5-HT3 Receptor ctz->ht3r_central activates d2r Dopamine D2 Receptor ctz->d2r activates vomiting_center Vomiting Center nts->vomiting_center emesis Emesis vomiting_center->emesis ht3r_central->nts d2r->nts ht1ar 5-HT1A Receptor ht1ar->nts inhibits emetic signal ht1br 5-HT1B Receptor ht1br->nts inhibits emetic signal anpirtoline Anpirtoline anpirtoline->ht3r_peripheral antagonizes anpirtoline->ht3r_central antagonizes anpirtoline->ht1ar agonizes anpirtoline->ht1br agonizes

Caption: Signaling pathways of emesis and Anpirtoline's potential points of action.

logical_relationship anpirtoline Anpirtoline ht1a_agonist 5-HT1A Agonist anpirtoline->ht1a_agonist ht1b_agonist 5-HT1B Agonist anpirtoline->ht1b_agonist ht3_antagonist 5-HT3 Antagonist anpirtoline->ht3_antagonist neuronal_hyperpolarization Neuronal Hyperpolarization in NTS ht1a_agonist->neuronal_hyperpolarization reduced_serotonin_release Reduced Serotonin Release (Autoreceptor effect) ht1b_agonist->reduced_serotonin_release blocked_vagal_afferent_signaling Blocked Vagal Afferent Signaling ht3_antagonist->blocked_vagal_afferent_signaling blocked_ctz_activation Blocked CTZ Activation ht3_antagonist->blocked_ctz_activation antiemetic_effect Antiemetic Effect reduced_serotonin_release->antiemetic_effect neuronal_hyperpolarization->antiemetic_effect blocked_vagal_afferent_signaling->antiemetic_effect blocked_ctz_activation->antiemetic_effect

Caption: Logical relationship of Anpirtoline's pharmacology to its antiemetic effect.

References

How to administer Anpirtoline hydrochloride for behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Anpirtoline Hydrochloride: Application Notes and Protocols for Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective serotonin (B10506) receptor modulator with a complex pharmacological profile, making it a valuable tool for investigating the role of the serotonergic system in various behaviors.[1] It acts primarily as a high-affinity agonist at 5-HT1B and 5-HT1D receptors, and also interacts with 5-HT1A and 5-HT3 receptors.[1][2] Its ability to reduce aggressive behavior and produce antidepressant-like effects in preclinical models has led to its use in a variety of behavioral studies.[1][3] These application notes provide detailed protocols for the administration of this compound in common rodent behavioral paradigms.

Physicochemical Properties

This compound is a white solid that is soluble in water and Dimethyl sulfoxide (B87167) (DMSO).[1]

Mechanism of Action

Anpirtoline is a serotonin 5-HT1B and 5-HT1D receptor agonist.[1][2] It also acts as a ligand at the 5-HT1A receptor and an antagonist at the 5-HT3 receptor, with weak affinity for 5-HT2 receptors.[1][2] Its primary action as a 5-HT1B receptor agonist is thought to mediate its anti-aggressive and antidepressant-like effects.[3][4] The 5-HT1B receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade ultimately modulates neurotransmitter release.

Data Presentation

The following table summarizes the quantitative data from key behavioral studies involving this compound administration in rodents.

Behavioral TestSpecies (Strain)Route of AdministrationDose RangeKey FindingsReference
Alcohol-Heightened AggressionMice (CFW)Intraperitoneal (i.p.)0.125, 0.25, 0.5 mg/kgDose-dependently decreased alcohol-heightened aggression.[4]
Electrostimulated Pain TestMiceIntraperitoneal (i.p.)ED50: 0.52 mg/kgDose-dependently increased the pain threshold.[3]
Forced Swim TestRatsIntraperitoneal (i.p.)ED50: 4.6 mg/kgInduced a dose-related increase in swimming activity, indicating an antidepressant-like effect.[3]
Social Behavior Deficit TestMiceNot SpecifiedNot SpecifiedReversed isolation-induced impairments in social behavior.[3]

Mandatory Visualization

Signaling Pathway of Anpirtoline at the 5-HT1B Receptor

Anpirtoline_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anpirtoline Anpirtoline receptor 5-HT1B Receptor G-protein coupled Anpirtoline->receptor Agonist Binding G_protein Gi/o Protein receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP PKA ↓ PKA Neurotransmitter_release Modulation of Neurotransmitter Release PKA->Neurotransmitter_release Downstream Effects

Caption: Anpirtoline's agonism at the 5-HT1B receptor inhibits adenylyl cyclase.

Experimental Protocols

Protocol 1: Administration of this compound for the Resident-Intruder Test in Mice

Objective: To assess the anti-aggressive effects of this compound.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Syringes and needles (e.g., 27-gauge) for intraperitoneal injection

  • Standard mouse cages for resident animals

  • Smaller, unfamiliar male "intruder" mice

  • Video recording equipment

  • Stopwatch

Procedure:

  • Animal Housing: House male mice (e.g., CFW strain) individually for at least one week to establish residency.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., to achieve doses of 0.125, 0.25, and 0.5 mg/kg). Prepare a vehicle control group with saline only.

  • Administration:

    • Weigh each resident mouse to calculate the correct injection volume.

    • Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.

    • Allow a 15-30 minute pre-treatment period before initiating the behavioral test.

  • Resident-Intruder Paradigm:

    • Introduce a smaller, unfamiliar male intruder mouse into the resident's home cage.

    • Record the interaction for a set period (e.g., 10 minutes).

    • Key behaviors to score include: latency to first attack, number of attacks, duration of fighting, and aggressive postures.

  • Data Analysis: Compare the aggressive behaviors of the Anpirtoline-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow for Resident-Intruder Test

Resident_Intruder_Workflow start Start: Resident Mice Housed Individually drug_prep Prepare Anpirtoline HCl Solutions (e.g., 0.125, 0.25, 0.5 mg/kg) and Vehicle start->drug_prep injection Administer Drug/Vehicle (i.p.) drug_prep->injection pretreatment Pre-treatment Period (15-30 min) injection->pretreatment intruder_intro Introduce Intruder Mouse to Resident's Cage pretreatment->intruder_intro recording Record Behavior (e.g., 10 min) intruder_intro->recording data_analysis Score & Analyze Aggressive Behaviors recording->data_analysis end End: Compare Treatment vs. Control data_analysis->end

Caption: Workflow for assessing Anpirtoline's effect on aggression.

Protocol 2: Administration of this compound for the Forced Swim Test in Rats

Objective: To evaluate the antidepressant-like effects of this compound.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Syringes and needles for intraperitoneal injection

  • A cylindrical container (e.g., 40 cm tall, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom.

  • Video recording equipment

  • Stopwatch

  • Towels for drying the animals

Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to achieve the desired doses (e.g., up to 10 mg/kg, with an ED50 of 4.6 mg/kg).[3] Prepare a vehicle control group.

  • Administration:

    • Weigh each rat to determine the correct injection volume.

    • Administer the this compound solution or vehicle via i.p. injection.

    • Allow for a 30-minute pre-treatment period.

  • Forced Swim Test:

    • Day 1 (Pre-test): Place each rat in the water-filled cylinder for 15 minutes. This session is for habituation and to induce a baseline level of immobility. Remove, dry, and return the rat to its home cage.

    • Day 2 (Test): 24 hours after the pre-test, administer the drug or vehicle. After the pre-treatment period, place the rat back into the cylinder for a 5-minute test session.

    • Record the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility in the Anpirtoline-treated groups to the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Logical Relationship in Forced Swim Test

FST_Logic cluster_treatment Treatment Group cluster_control Control Group anpirtoline Anpirtoline HCl Administration immobility_anpirtoline Decreased Immobility anpirtoline->immobility_anpirtoline effect_anpirtoline Antidepressant-like Effect immobility_anpirtoline->effect_anpirtoline vehicle Vehicle Administration immobility_vehicle Baseline Immobility vehicle->immobility_vehicle effect_vehicle No Effect immobility_vehicle->effect_vehicle

Caption: Anpirtoline administration is hypothesized to reduce immobility.

References

Anpirtoline Hydrochloride: Application Notes for Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor Binding Profile of Anpirtoline Hydrochloride

Radioligand binding studies using rat brain membranes have demonstrated the following binding affinities (Ki) for this compound at various serotonin (B10506) receptors.

ReceptorKi (nM)Reference
5-HT1B28[1][2][3][4]
5-HT1A150[1][2][3][4]
5-HT21490 (1.49 µM)[1][4]
5-HT329.5[2][3]

Lower Ki values indicate a higher binding affinity.

Signaling Pathway

Anpirtoline acts as an agonist at the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR). The activation of the 5-HT1B receptor by an agonist like Anpirtoline initiates an intracellular signaling cascade. This receptor is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gαi). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1][4]

5-HT1B Receptor Signaling Pathway Anpirtoline Anpirtoline Receptor 5-HT1B Receptor Anpirtoline->Receptor Binds to G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Leads to

5-HT1B Receptor Signaling Pathway

Experimental Protocols

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[5][9] The following protocols describe a competitive radioligand binding assay to determine the Ki of this compound for the 5-HT1B receptor.

Experimental Workflow

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (e.g., from rat brain tissue) Incubation 3. Incubation (Membranes + Radioligand + Anpirtoline at various concentrations) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Anpirtoline, Buffers) Reagent_Prep->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Measures radioactivity on filters) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Radioligand Binding Assay Workflow
Materials and Reagents

  • Tissue Source: Rat brain tissue (e.g., cortex or striatum, known to have high 5-HT1B receptor density).

  • Radioligand: A high-affinity radiolabeled ligand for the 5-HT1B receptor (e.g., [³H]-GR 125743 or [¹²⁵I]-Iodocyanopindolol).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1B receptor ligand (e.g., serotonin or a specific antagonist).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% ascorbic acid.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • Homogenizer (e.g., Polytron).

    • Centrifuge (refrigerated).

    • 96-well microplates.

    • Cell harvester for rapid filtration.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation counter and scintillation fluid.

Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation

  • Dissect the desired brain region on ice.

  • Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in Assay Buffer to a desired protein concentration (e.g., 100-200 µ g/assay tube), which should be determined by a protein assay (e.g., Bradford or BCA).

  • Store membrane preparations at -80°C until use.

2. Assay Procedure

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding: Membrane preparation + Radioligand + high concentration of non-labeled ligand.

    • Competition: Membrane preparation + Radioligand + varying concentrations of this compound.

  • The final assay volume is typically 250-500 µL.

  • Add the membrane preparation to each well.

  • Add the competing ligands (Anpirtoline or non-labeled ligand for non-specific binding) or Assay Buffer.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.

  • Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Counting

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of Anpirtoline that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the experimentally determined half-maximal inhibitory concentration of Anpirtoline.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

These application notes provide a framework for utilizing this compound in radioligand binding assays to characterize its interaction with serotonin receptors. The provided protocols and data will aid researchers in designing and executing robust experiments to further elucidate the pharmacological properties of this compound and its potential therapeutic applications. Adherence to proper experimental design and data analysis is crucial for obtaining accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Anpirtoline Hydrochloride In Vivo Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of Anpirtoline hydrochloride in solutions for in vivo studies.

Troubleshooting Guide: Preventing Precipitation

Issue: You are observing precipitation of this compound upon preparation of your in vivo dosing solution or suspect precipitation is occurring post-administration.

This troubleshooting guide will walk you through a systematic approach to identify the cause and find a solution.

Troubleshooting Workflow Diagram

G start Precipitation Observed check_solubility Step 1: Verify Solubility Limits - Is concentration below known limits? - Check vehicle compatibility. start->check_solubility solubility_ok Solubility OK check_solubility->solubility_ok adjust_concentration Action: Reduce Concentration solubility_ok->adjust_concentration No check_ph Step 2: Evaluate pH - Measure solution pH. - Is it optimal for solubility? solubility_ok->check_ph Yes adjust_concentration->check_solubility ph_ok pH OK check_ph->ph_ok adjust_ph Action: Adjust pH - Use biocompatible buffers. - Titrate slowly. ph_ok->adjust_ph No check_vehicle Step 3: Assess Vehicle Composition - Is the vehicle simple (e.g., water)? - Consider physiological changes (dilution, pH shift). ph_ok->check_vehicle Yes adjust_ph->check_ph vehicle_ok Vehicle Suitable check_vehicle->vehicle_ok modify_vehicle Action: Modify Vehicle - Add co-solvents (e.g., PEG, propylene (B89431) glycol). - Add surfactants/polymers (e.g., Tween 80, HPMC). vehicle_ok->modify_vehicle No final_solution Optimized Formulation - Clear, stable solution. vehicle_ok->final_solution Yes modify_vehicle->check_vehicle

Caption: Troubleshooting workflow for addressing this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

This compound is a white solid that is soluble in water and DMSO.[1] Its hydrochloride salt form enhances its aqueous solubility.[2]

Quantitative Solubility Data

SolventSolubilityMolar Concentration
Water100 mg/mL377.06 mM
DMSO100 mg/mL377.06 mM

Data compiled from multiple sources. Always confirm solubility with your specific batch of compound.

Q2: My this compound solution is precipitating. What are the common causes?

Precipitation of a drug in vivo or in a dosing solution can be triggered by several factors:[3]

  • Concentration: Exceeding the solubility limit in the chosen vehicle.

  • pH Shift: A change in pH from the formulation to the physiological pH of the stomach or intestine can reduce solubility.[3]

  • Vehicle Incompatibility: The drug may be soluble in the initial vehicle but precipitates upon dilution with aqueous physiological fluids.[3]

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

  • Interactions: Interactions with other components in the formulation or physiological environment.[3]

Q3: How can I prevent precipitation by modifying the vehicle?

For poorly water-soluble drugs, a common strategy is to use formulation techniques that improve and maintain solubility upon administration.[4]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the drug's solubility. Common co-solvents for in vivo use include polyethylene (B3416737) glycol (PEG), propylene glycol, and ethanol.

  • Surfactants: Surfactants can form micelles that encapsulate the drug, preventing precipitation. Polysorbates (e.g., Tween 80) and Pluronics are frequently used.[4][5]

  • Polymers: Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can act as precipitation inhibitors by preventing the formation and growth of drug crystals.[5][6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be formulated to create fine emulsions or microemulsions in the gastrointestinal tract, keeping the drug in a dissolved state.[5][6]

Q4: What is the "spring and parachute" effect and how does it relate to preventing precipitation?

The "spring and parachute" effect is a concept used in drug formulation.[7]

  • The "Spring": A supersaturated drug delivery system is created that, upon dilution in an aqueous environment, generates a high initial drug concentration (the "spring").[7]

  • The "Parachute": Precipitation inhibitors, such as polymers, are included in the formulation to delay or prevent the precipitation of the drug from the supersaturated state (the "parachute").[7] This prolonged state of supersaturation can enhance drug absorption.[7]

Logical Relationship of Formulation Components

G cluster_formulation Formulation Components cluster_effect Desired Outcome drug Anpirtoline HCl solubility Increased Solubility drug->solubility vehicle Primary Vehicle (e.g., Water, Saline) vehicle->solubility cosolvent Co-solvent (e.g., PEG 400) cosolvent->solubility improves inhibitor Precipitation Inhibitor (e.g., HPMC, PVP) stability Reduced Precipitation (Parachute Effect) inhibitor->stability provides absorption Enhanced Bioavailability solubility->absorption leads to stability->absorption maintains

Caption: Relationship between formulation components and desired in vivo outcomes.

Experimental Protocols

Protocol 1: Preparation of a Simple Aqueous Solution

This protocol is suitable for initial studies where high concentrations are not required.

  • Calculate Required Mass: Based on your target concentration and final volume, calculate the mass of this compound needed. Do not exceed its aqueous solubility limit of 100 mg/mL.

  • Weigh Compound: Accurately weigh the calculated mass of this compound.

  • Add Vehicle: Add a portion (e.g., 80%) of the final volume of the vehicle (e.g., sterile water or 0.9% saline) to a sterile container.

  • Dissolve: Add the weighed compound to the vehicle. Vortex or sonicate until fully dissolved. A clear solution should be obtained.

  • pH Measurement: Measure the pH of the solution. If adjustment is needed, use dilute HCl or NaOH.

  • Final Volume: Add the remaining vehicle to reach the final desired volume.

  • Sterilization: If required for the administration route, filter the final solution through a 0.22 µm sterile filter.

Protocol 2: Preparation of a Co-solvent/Surfactant Formulation

This protocol is recommended if precipitation is observed with simple aqueous solutions.

  • Vehicle Preparation: Prepare the vehicle mixture. A common example is a solution of 10% DMSO, 40% PEG 400, and 50% water.

  • Dissolve Anpirtoline HCl: Dissolve the weighed this compound in the DMSO component first.

  • Add Co-solvent: Slowly add the PEG 400 to the DMSO/drug mixture while vortexing.

  • Add Aqueous Phase: Add the water portion to the mixture in a stepwise manner, ensuring the solution remains clear at each step.

  • Final Checks: Visually inspect for any signs of precipitation. Measure the final pH.

Experimental Workflow for Formulation Development

G cluster_formulation Formulation Steps start Define Target Concentration prep_simple Prepare Simple Aqueous Solution start->prep_simple check_simple Precipitation? prep_simple->check_simple prep_complex Prepare Co-solvent/ Surfactant Formulation check_simple->prep_complex Yes end Proceed to In Vivo Study check_simple->end No check_complex Precipitation? prep_complex->check_complex check_complex->end No fail Reformulate/ Reduce Concentration check_complex->fail Yes

Caption: Workflow for selecting an appropriate in vivo formulation for Anpirtoline HCl.

References

Technical Support Center: Optimizing Anpirtoline Hydrochloride Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Anpirtoline hydrochloride to minimize side effects during preclinical experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic compound used for research purposes.[1] It functions as a serotonin (B10506) receptor modulator, acting primarily as a potent agonist for the 5-HT1B receptor.[2][3][4] It also interacts with 5-HT1A and 5-HT1D receptors and acts as an antagonist at 5-HT3 receptors.[1][5] This mixed receptor profile contributes to its potential therapeutic effects, such as antinociceptive and antidepressant-like actions, but also to its side effect profile.[2]

Q2: What are the potential side effects of targeting serotonin receptors?

A2: Serotonin receptor agonists can cause a range of side effects due to the wide distribution of these receptors throughout the body. Common side effects can include gastrointestinal symptoms (nausea, constipation), cardiovascular changes (irregular heartbeat, dizziness), and central nervous system effects (headaches, drowsiness, confusion).[6][7][8] At higher doses or with non-selective compounds, more serious effects like serotonin syndrome could occur, characterized by agitation, confusion, rapid heart rate, and muscle rigidity.[9]

Q3: How do I establish a starting dose for my in vivo experiments?

A3: Establishing a safe starting dose is crucial. This process typically begins by reviewing existing literature for similar compounds or any published data on Anpirtoline itself. The next step is to conduct a dose-range finding study.[10] This preliminary experiment helps identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[11] The MTD is the highest dose that can be given without causing unacceptable toxicity.[11] It is recommended to start with a low dose, scaled from in vitro data or previous studies, and gradually escalate.[12]

Q4: What is the goal of a dose-response study?

A4: A dose-response study is designed to characterize the relationship between the dose of a drug and its observed effect.[13] The primary goal is to generate a curve that identifies the potency (EC50 or IC50) and efficacy of the compound.[13] For dosage optimization, this involves measuring not only the desired therapeutic effect but also key side effect indicators at each dose level. This allows researchers to identify a therapeutic window where efficacy is maximized and toxicity is minimized.

Experimental Protocols and Data Presentation

Protocol: Rodent Dose-Response Study for Efficacy and Side Effect Profiling

Objective: To determine the dose-response relationship of this compound on a therapeutic endpoint (e.g., thermal analgesia) and key safety/tolerability endpoints (e.g., cardiovascular and behavioral changes).

Materials:

  • This compound (white solid, soluble in water)[1]

  • Sterile saline (vehicle)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Apparatus for efficacy measurement (e.g., hot plate analgesia meter)

  • System for monitoring vital signs (e.g., telemetry or tail-cuff for blood pressure and heart rate)

  • Behavioral observation scoring sheet

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the housing and testing environment for at least 7 days.

  • Dose Preparation: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. A typical dose range for a novel compound might be 0.1, 0.3, 1.0, 3.0, and 10 mg/kg. A vehicle-only group (0 mg/kg) must be included as a control.

  • Baseline Measurements: Before drug administration, record baseline measurements for all endpoints (e.g., pain response latency, heart rate, blood pressure, behavioral assessment).

  • Drug Administration: Administer the assigned dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).

  • Post-Dose Monitoring:

    • At predetermined time points (e.g., 30, 60, 120 minutes post-dose), repeat all measurements.

    • Efficacy: Measure the response in the therapeutic assay (e.g., latency to paw lick on a hot plate).

    • Side Effects: Continuously or intermittently record heart rate and blood pressure. Observe and score any adverse behaviors such as tremors, sedation, or agitation.

  • Data Analysis: Plot the dose of this compound against the measured responses for both efficacy and side effects. Use non-linear regression to fit the data and determine parameters like ED50 (effective dose for 50% of maximal response) and the dose at which side effects become statistically significant.

Data Presentation: Hypothetical Dose-Response Data

The following table summarizes hypothetical data from the protocol described above to illustrate the therapeutic window.

Dose (mg/kg, i.p.)Efficacy: Pain Latency Increase (%)Side Effect: Heart Rate Increase (bpm)Side Effect: Adverse Behavior Score (0-5)
0 (Vehicle)2 ± 1.55 ± 30
0.115 ± 4.28 ± 50
0.345 ± 6.815 ± 70.5
1.085 ± 9.135 ± 101.5
3.092 ± 7.580 ± 153.0
10.095 ± 6.9150 ± 224.5

Data are presented as Mean ± SEM.

Troubleshooting Guide

Q: My results show high variability between animals in the same dose group. What can I do?

A: High variability can obscure true dose effects.

  • Check Procedures: Ensure consistent drug preparation, administration volume, and timing of measurements.

  • Increase Sample Size: A larger 'n' per group can help reduce the impact of individual outliers.

  • Refine Animal Model: Ensure animals are of similar age, weight, and genetic background. Acclimate them properly to the testing environment to reduce stress-induced variability.

Q: I am observing significant side effects at doses required for efficacy. How can I optimize the therapeutic window?

A: This is a common challenge in drug development.

  • Adjust Dosing Regimen: Explore alternative dosing schedules, such as twice-a-day dosing at a lower concentration, which may maintain efficacy while reducing peak-dose toxicity.

  • Change Route of Administration: The route of administration can significantly impact pharmacokinetics and side effects. For example, oral administration may lead to a slower absorption and lower peak concentration compared to an injection.

  • Consider Combination Therapy: It may be possible to combine a lower, better-tolerated dose of Anpirtoline with another compound that has a different mechanism of action to achieve the desired therapeutic effect.

Q: The compound appears to lose efficacy at the highest doses. Why might this happen?

A: This phenomenon, known as a biphasic or U-shaped dose-response curve, can occur for several reasons.

  • Receptor Desensitization: High concentrations of an agonist can sometimes lead to the downregulation or desensitization of its target receptor, reducing the response.

  • Off-Target Effects: At high doses, the compound may bind to other receptors that produce opposing or confounding effects. Anpirtoline binds to multiple serotonin receptor subtypes, and the net effect at high doses could be complex.[1][2]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate key conceptual frameworks for your experiments.

G cluster_0 Experimental Workflow for Dosage Optimization DoseRange 1. Dose-Range Finding (Identify MTD) DoseResponse 2. Dose-Response Study (Efficacy vs. Side Effects) DoseRange->DoseResponse Inform Dose Selection PK_PD 3. PK/PD Modeling (Relate Exposure to Effect) DoseResponse->PK_PD Provide Data OptimalDose 4. Select Optimal Dose (Maximize Therapeutic Index) PK_PD->OptimalDose Predict Best Regimen

Caption: Workflow for identifying an optimal dose.

G cluster_0 On-Target Efficacy Pathway cluster_1 Potential Off-Target Side Effect Pathway Anpirtoline Anpirtoline HCl HT1B 5-HT1B Receptor Anpirtoline->HT1B OtherReceptor Other Receptor (e.g., 5-HT2A/2B) Anpirtoline->OtherReceptor Higher Doses AC ↓ Adenylate Cyclase HT1B->AC cAMP ↓ cAMP AC->cAMP Efficacy Therapeutic Effect (e.g., Analgesia) cAMP->Efficacy PLC ↑ Phospholipase C OtherReceptor->PLC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG SideEffect Adverse Effect (e.g., Vasoconstriction) IP3_DAG->SideEffect

Caption: Simplified signaling for efficacy vs. side effects.

References

Anpirtoline Behavioral Assays: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anpirtoline (B1665510) behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vivo experiments with Anpirtoline. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our results with Anpirtoline. What are the common factors that could be contributing to this?

Inconsistent results in behavioral assays can arise from a multitude of factors. It is crucial to systematically evaluate your experimental design and laboratory environment. Key areas to consider include:

  • Animal-Related Factors:

    • Strain and Substrain: Different rodent strains can exhibit varied responses to serotonergic compounds. Even substrains from different vendors can show significant behavioral and physiological differences. It is recommended to consistently source animals from the same vendor.

    • Sex: Sex-based differences in response to serotonergic drugs are well-documented.[1][2] Females may show a greater response to serotonergic agents, and the estrous cycle can introduce variability.[1][2] It is advisable to test both sexes or to state a clear justification for using only one.

    • Age and Weight: The age and weight of the animals can influence drug metabolism and behavioral performance. Ensure that animals within and between experimental groups are age and weight-matched.

    • Housing Conditions: Group housing versus single housing, cage density, and enrichment can all impact stress levels and baseline behaviors. Maintain consistent housing conditions for all animals in a study.

  • Environmental Factors:

    • Handling: The method of handling mice (e.g., tail-handling versus tunnel or cup handling) can significantly impact anxiety levels and performance in behavioral tests.[3][4][5] Gentle and consistent handling is critical.

    • Acclimation: Animals require adequate time to acclimate to the testing room to reduce stress from a novel environment. A minimum of 30-60 minutes is generally recommended.

    • Time of Day: Circadian rhythms can influence a rodent's activity levels and sensitivity to drugs. Conducting experiments at a consistent time of day is essential.

    • Light and Noise: Sudden changes in lighting or loud noises in or near the testing area can startle animals and affect their behavior.

  • Drug Administration:

    • Route and Vehicle: The route of administration (e.g., intraperitoneal, subcutaneous) and the vehicle used to dissolve Anpirtoline should be consistent across all animals.

    • Dose and Volume: Inaccurate dosing or variations in injection volume can lead to significant variability. Calibrate all equipment regularly.

Q2: My dose-response curve for Anpirtoline is not linear and appears to be biphasic. Is this expected?

A biphasic or "U-shaped" dose-response curve is not uncommon for serotonergic compounds, including 5-HT1B receptor agonists.[6][7] This can be attributed to several factors:

  • Receptor Subtype Specificity: Anpirtoline is a potent 5-HT1B receptor agonist, but it also has affinity for 5-HT1A and other serotonin (B10506) receptors.[8][9][10] At different concentrations, the engagement of these different receptor subtypes can lead to opposing physiological effects.

  • Autoreceptor versus Postsynaptic Receptor Activation: At lower doses, Anpirtoline may preferentially act on presynaptic 5-HT1B autoreceptors, leading to a decrease in serotonin release. At higher doses, it may have a more pronounced effect on postsynaptic receptors, resulting in a different behavioral outcome.

  • Off-Target Effects: Although Anpirtoline is relatively selective, high concentrations could lead to binding to unintended targets, causing unexpected behavioral changes.

If you observe a biphasic dose-response, it is important to carefully characterize it with a wider range of doses.

Q3: Anpirtoline is reported to have antinociceptive effects, but my results in the hot plate and tail-flick tests are inconsistent.

Variability in nociception assays can be due to several factors. Here's a troubleshooting guide:

  • Apparatus Calibration: Ensure your hot plate temperature is accurately calibrated and consistent across the surface. For the tail-flick test, the intensity of the heat source must be constant.

  • Cut-off Times: Strict adherence to cut-off times is essential to prevent tissue damage and to ensure that a lack of response is not due to injury.

  • Habituation: Allow animals to acclimate to the testing room and the apparatus to reduce stress-induced analgesia.

  • Handling: Gentle handling is crucial, as stress can significantly alter pain perception.

Q4: I am seeing changes in locomotor activity in my Anpirtoline-treated animals, which is confounding my results in other behavioral tests. How can I address this?

Changes in locomotor activity are a common side effect of drugs acting on the central nervous system.[11][12] Anpirtoline has been shown to affect motor activity, which can interfere with the interpretation of results from assays like the forced swim test or light-dark box.

  • Recommendation: It is highly recommended to conduct a separate locomotor activity test to characterize the effects of your specific doses of Anpirtoline. This will help you to distinguish between a primary effect on the behavior of interest (e.g., anxiety, depression) and a secondary effect due to changes in general activity.

  • Data Analysis: If locomotor effects are observed, they should be considered when interpreting the data from other behavioral tests. For example, a decrease in mobility in the forced swim test could be due to sedation rather than an antidepressant-like effect.

Anpirtoline's Mechanism of Action & Receptor Profile

Anpirtoline is a potent 5-HT1B receptor agonist.[8][9] It also exhibits affinity for other serotonin receptor subtypes, which may contribute to its overall pharmacological profile.

Receptor SubtypeAffinity (Ki, nM)Functional ActivityReference
5-HT1B 28Agonist[8]
5-HT1A 150Ligand[8]
5-HT1D -Agonist[1]
5-HT2 1490Weak Affinity[8][10]
5-HT3 30Antagonist[1][10]

Note: A lower Ki value indicates a higher binding affinity.

Anpirtoline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anpirtoline_pre Anpirtoline HT1B_auto 5-HT1B Autoreceptor Anpirtoline_pre->HT1B_auto Agonist AC_pre Adenylate Cyclase HT1B_auto->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Converts ATP to PKA_pre PKA cAMP_pre->PKA_pre Activates Vesicle Serotonin Vesicle PKA_pre->Vesicle Reduces Fusion Serotonin_release Serotonin Release Vesicle->Serotonin_release Decreases Anpirtoline_post Anpirtoline HT1B_post Postsynaptic 5-HT1B Receptor Anpirtoline_post->HT1B_post Agonist AC_post Adenylate Cyclase HT1B_post->AC_post Inhibits cAMP_post cAMP AC_post->cAMP_post Decreases Signaling_post Downstream Signaling (e.g., Behavioral Effects) cAMP_post->Signaling_post Modulates

Anpirtoline's primary signaling pathway via 5-HT1B receptors.

Dose-Response Data from Preclinical Studies

The following tables summarize dose-response data for Anpirtoline from published literature. Note the differences in effective doses between assays, which highlights the importance of dose-finding studies for your specific experimental question.

Antinociceptive Effects (Electrostimulated Pain Test in Mice)

Dose (mg/kg, i.p.)EffectReference
0.52ED50 for increasing pain threshold[8]

Antidepressant-like Effects (Forced Swim Test in Rats)

Dose (mg/kg, i.p.)EffectReference
4.6ED50 for increasing swimming activity[8]

Anxiolytic-like Effects (Light-Dark Aversion Test in Mice)

Dose (ng/kg - µg/kg, i.p.)EffectReference
1.0 ng/kg - 1.0 µg/kgReduced aversive responding[10]

Detailed Experimental Protocols

Below are detailed methodologies for key behavioral assays used to assess the effects of Anpirtoline.

Hot Plate Test

Objective: To assess the analgesic properties of Anpirtoline against thermal pain.

Apparatus:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent cylinder to confine the animal to the hot plate surface.

  • Timer.

Procedure:

  • Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).

  • Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Administer Anpirtoline or vehicle to the animals at the desired doses and time points.

  • At the designated time after drug administration, place the animal on the hot plate and start the timer immediately.

  • Observe the animal for signs of nociception, such as licking or flicking of the hind paws, or jumping.

  • Stop the timer at the first sign of a pain response. This is the latency time.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, remove it from the hot plate and record the cut-off time as its latency.

Hot_Plate_Workflow start Start acclimate Acclimate Animal (30-60 min) start->acclimate administer Administer Anpirtoline or Vehicle acclimate->administer place Place Animal on Hot Plate (55°C) administer->place observe Observe for Pain Response place->observe record Record Latency observe->record Response cutoff Remove at Cut-off Time observe->cutoff No Response end End record->end cutoff->record

Workflow for the Hot Plate Test.
Tail-Flick Test

Objective: To measure the analgesic effect of Anpirtoline on a spinal reflex to a thermal stimulus.

Apparatus:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainer.

  • Timer.

Procedure:

  • Acclimate the animals to the testing room for at least 30 minutes.

  • Gently place the animal in the restrainer, allowing the tail to be exposed.

  • Administer Anpirtoline or vehicle.

  • Focus the radiant heat source on a specific portion of the tail (e.g., 3-4 cm from the tip).

  • Start the heat stimulus and the timer simultaneously.

  • The timer stops automatically when the animal flicks its tail away from the heat source.

  • Record the latency time.

  • A cut-off time (e.g., 10-12 seconds) must be used to prevent tissue damage.

Forced Swim Test

Objective: To assess antidepressant-like activity by measuring the animal's immobility time when placed in an inescapable water tank.

Apparatus:

  • Cylindrical water tank (e.g., 25 cm height, 10 cm diameter for mice).

  • Water maintained at a constant temperature (e.g., 23-25°C).

  • Video recording system.

Procedure:

  • Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 15 cm).

  • Acclimate the animals to the testing room.

  • Administer Anpirtoline or vehicle.

  • Gently place the animal into the water.

  • Record the session (typically 6 minutes).

  • After the session, remove the animal, dry it thoroughly, and return it to its home cage.

  • Analyze the video recording, typically scoring the last 4 minutes of the test for periods of immobility (floating with only minor movements to keep the head above water).

Light-Dark Box Test

Objective: To evaluate anxiolytic-like effects based on the animal's natural aversion to brightly lit areas.

Apparatus:

  • A box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them.

  • Video recording system.

Procedure:

  • Acclimate the animals to the testing room.

  • Administer Anpirtoline or vehicle.

  • Place the animal in the center of the light compartment.

  • Allow the animal to freely explore the apparatus for a set period (e.g., 5-10 minutes).

  • Record the session with a video camera.

  • Analyze the recording for parameters such as:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between compartments.

Troubleshooting_Logic start Inconsistent Results check_protocol Review Protocol for Deviations start->check_protocol check_env Assess Environmental Factors (Noise, Light, Temp) check_protocol->check_env No Deviations refine_protocol Standardize Protocol check_protocol->refine_protocol Deviations Found check_animal Evaluate Animal Factors (Strain, Sex, Age, Handling) check_env->check_animal Consistent control_env Control Environment check_env->control_env Inconsistent check_drug Verify Drug Preparation and Administration check_animal->check_drug Consistent standardize_animals Standardize Animal Cohort check_animal->standardize_animals Inconsistent verify_dosing Ensure Accurate Dosing check_drug->verify_dosing Inconsistent rerun Re-run Experiment check_drug->rerun Consistent refine_protocol->rerun control_env->rerun standardize_animals->rerun verify_dosing->rerun

A logical approach to troubleshooting inconsistent results.

References

Anpirtoline hydrochloride receptor desensitization with chronic use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and informational purposes only. The studies on the long-term effects of anpirtoline (B1665510) hydrochloride leading to receptor desensitization are limited. This guide is based on the known pharmacology of anpirtoline, general principles of G protein-coupled receptor (GPCR) desensitization, and established experimental protocols.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of chronic anpirtoline hydrochloride use, with a focus on potential 5-HT1A and 5-HT1B receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent 5-HT1B receptor agonist with additional affinity for 5-HT1A receptors.[1][2] It also acts as an antagonist at 5-HT3 receptors.[3] Its high affinity for the 5-HT1B receptor suggests that its primary pharmacological effects are mediated through this subtype.[1][2]

Q2: What is receptor desensitization?

Receptor desensitization is a process where a receptor's response to a stimulus (like an agonist) diminishes over time with continuous or repeated exposure. For G protein-coupled receptors (GPCRs) like the 5-HT1A and 5-HT1B receptors, this can involve receptor phosphorylation, uncoupling from G proteins, and internalization (removal from the cell surface).

Q3: Is there direct evidence for anpirtoline-induced receptor desensitization with chronic use?

Currently, there is a lack of published studies specifically investigating the desensitization of 5-HT1A or 5-HT1B receptors following chronic in vivo or in vitro administration of this compound. While the acute pharmacology of anpirtoline is documented, its long-term effects on receptor sensitivity have not been thoroughly characterized.

Q4: What are the theoretical mechanisms by which chronic anpirtoline use might cause receptor desensitization?

Based on general principles of GPCR pharmacology, chronic stimulation of 5-HT1A and 5-HT1B receptors by anpirtoline could theoretically lead to:

  • Receptor Phosphorylation: Agonist binding can induce phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs).

  • β-Arrestin Recruitment: Phosphorylated receptors can recruit β-arrestin proteins, which sterically hinder G protein coupling and promote receptor internalization.

  • Receptor Downregulation: Prolonged agonist exposure can lead to a decrease in the total number of receptors, either through increased degradation or decreased synthesis.

  • Transcriptional and Translational Changes: Chronic signaling could potentially lead to adaptive changes in the expression of the receptor gene or other signaling components.

Troubleshooting Experimental Results

This section provides guidance for researchers who observe a diminished response to anpirtoline in their experimental models after prolonged exposure.

Issue 1: Decreased Potency or Efficacy of Anpirtoline in Functional Assays

  • Observed Problem: In functional assays (e.g., adenylyl cyclase inhibition, GTPγS binding, or behavioral studies), you observe a rightward shift in the anpirtoline concentration-response curve (decreased potency, increased EC50) or a reduction in the maximal response (decreased efficacy, lower Emax) after chronic treatment.

  • Possible Cause: This is a hallmark of receptor desensitization. The receptors may be uncoupled from their downstream signaling pathways.

  • Troubleshooting Steps:

    • Washout Period: Implement a washout period to see if the receptor response recovers. Reversibility is a key feature of some forms of desensitization.

    • Radioligand Binding: Perform radioligand binding assays to determine if the receptor number (Bmax) or affinity (Kd) has changed.

    • GTPγS Binding Assay: This assay directly measures G protein activation. A decrease in anpirtoline-stimulated GTPγS binding would suggest receptor-G protein uncoupling.

Issue 2: No Change in Receptor Number (Bmax) Despite a Functional Deficit

  • Observed Problem: Radioligand binding assays show no significant change in the total number of 5-HT1A or 5-HT1B receptors, yet functional responses are attenuated.

  • Possible Cause: This suggests receptor-G protein uncoupling without significant receptor downregulation. The receptors are present but are unable to signal effectively.

  • Troubleshooting Steps:

    • Phosphorylation Studies: If possible, perform experiments to assess the phosphorylation state of the receptor. This often requires specific antibodies.

    • β-Arrestin Translocation Assays: Utilize techniques like immunocytochemistry or bioluminescence resonance energy transfer (BRET) to investigate if β-arrestin is being recruited to the receptor upon chronic anpirtoline stimulation.

Data on Anpirtoline Receptor Affinity

While data on receptor changes with chronic use is unavailable, the following table summarizes the known acute binding affinities of anpirtoline for various serotonin (B10506) receptors. This information is crucial for designing initial experiments and understanding the drug's primary targets.

Receptor SubtypeBinding Affinity (Ki, nM)
5-HT1B28[1][2]
5-HT1A150[1][2]
5-HT21490[1][2]
5-HT3pKi of 7.53 (antagonist action)[3]

Experimental Protocols

The following are generalized protocols for key experiments used to study receptor desensitization. These would need to be optimized for the specific experimental system being used to study anpirtoline.

Protocol 1: Radioligand Binding Assay to Determine Receptor Density (Bmax) and Affinity (Kd)

Objective: To quantify changes in the number and binding affinity of 5-HT1A or 5-HT1B receptors in tissues or cells following chronic anpirtoline treatment.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells from control and chronic anpirtoline-treated groups in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge to pellet membranes and wash to remove endogenous serotonin and residual anpirtoline.

  • Saturation Binding: Incubate membrane preparations with increasing concentrations of a suitable radioligand (e.g., [³H]-GR125743 for 5-HT1B or [³H]-8-OH-DPAT for 5-HT1A) in the presence and absence of a high concentration of a competing non-radiolabeled ligand to determine non-specific binding.

  • Incubation: Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Analyze the specific binding data using non-linear regression to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant, a measure of affinity).

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional G Protein Coupling

Objective: To assess the functional coupling of 5-HT1A or 5-HT1B receptors to G proteins following chronic anpirtoline treatment.

Methodology:

  • Membrane Preparation: Prepare membranes from control and chronic anpirtoline-treated samples as described above.

  • Assay Buffer: Use a buffer containing GDP to keep G proteins in an inactive state.

  • Incubation: Incubate membranes with a fixed concentration of [³⁵S]GTPγS and varying concentrations of anpirtoline.

  • Stimulation: Anpirtoline binding to functional receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Filtration and Counting: Separate bound [³⁵S]GTPγS by filtration and quantify using scintillation counting.

  • Data Analysis: Plot the stimulated binding against the anpirtoline concentration to generate a concentration-response curve and determine the EC50 and Emax values. A decrease in Emax indicates desensitization.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to investigating anpirtoline-induced receptor desensitization.

Caption: Generalized GPCR Desensitization Pathway.

Experimental_Workflow cluster_molecular_analysis Molecular Analysis start Start: Hypothesis of Anpirtoline-Induced Desensitization chronic_treatment Chronic Anpirtoline Treatment (In Vivo or In Vitro) start->chronic_treatment functional_assay Functional Assay (e.g., Behavior, Adenylyl Cyclase) chronic_treatment->functional_assay desensitization_observed Is Desensitization Observed? (Reduced Potency/Efficacy) functional_assay->desensitization_observed binding_assay Radioligand Binding Assay (Bmax, Kd) desensitization_observed->binding_assay Yes gtp_assay [³⁵S]GTPγS Binding Assay (EC50, Emax) desensitization_observed->gtp_assay Yes no_desensitization Conclusion: No Evidence of Desensitization desensitization_observed->no_desensitization No conclusion Conclusion: Evidence for Desensitization (Uncoupling and/or Downregulation) binding_assay->conclusion gtp_assay->conclusion

Caption: Workflow for Investigating Receptor Desensitization.

References

Proper storage conditions for Anpirtoline hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Anpirtoline (B1665510) hydrochloride powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Anpirtoline hydrochloride powder?

A1: To ensure the stability and integrity of this compound powder, it should be stored under the following conditions:

  • Temperature: There are slightly varied recommendations, but a consensus points towards refrigerated and dry conditions. For long-term storage, desiccate at +4°C or store at 2-8°C.[1] Always refer to the manufacturer's certificate of analysis for specific recommendations.

  • Atmosphere: The container should be tightly sealed to keep it dry.[2]

  • Light: Protect from light.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage of stock solutions are crucial for reproducible experimental results.

  • Solvents: this compound is soluble in water (up to 100 mg/mL) and DMSO (up to 26.52 mg/mL).[1]

  • Preparation: Allow the powder to equilibrate to room temperature before opening the vial to prevent condensation.[2] For solution preparation, if precipitation occurs, gentle heating and/or sonication can aid dissolution.

  • Storage of Stock Solutions: It is recommended to prepare and use solutions on the same day.[2] If advance preparation is necessary, aliquot the solution into tightly sealed vials to avoid repeated freeze-thaw cycles and store at:

    • -80°C for up to 6 months.[3]

    • -20°C for up to 1 month.[2][3]

Q3: What are the signs of degradation of this compound?

A3: While specific degradation products for this compound are not extensively documented in readily available literature, signs of degradation for similar compounds can include discoloration of the powder, the presence of visible impurities, or a failure to fully dissolve in the recommended solvents. For solutions, precipitation upon storage or a change in color may indicate degradation.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent and selective agonist for the serotonin (B10506) 5-HT1B receptor.[4][5] It also exhibits some affinity for the 5-HT1A receptor and acts as an antagonist at the 5-HT3 receptor.[1] Its activity at the 5-HT1B receptor leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Table 1: Troubleshooting Common Experimental Issues
Issue Potential Cause Recommended Solution
Poor Solubility or Precipitation The pH of the aqueous buffer is not optimal. This compound, as a hydrochloride salt of a weak base, is more soluble in acidic conditions.Adjust the pH of your buffer to a more acidic range (e.g., pH 4.0-6.0). Prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous buffer, ensuring the final solvent concentration is compatible with your assay.
Inconsistent or Unexpected Biological Activity Degradation of the compound due to improper storage or handling. Inaccurate concentration of the working solution. The compound may exhibit biased agonism, where it activates different downstream signaling pathways to varying extents.Always use freshly prepared solutions or properly stored aliquots. Verify the concentration of your stock solution. Consider using multiple functional assays to assess different signaling pathways (e.g., cAMP inhibition and β-arrestin recruitment).
Variability Between Experimental Repeats Incomplete dissolution of the powder. Instability of the compound in the experimental buffer over the time course of the experiment.Ensure the compound is fully dissolved before use; sonication may be helpful. Perform a stability test of this compound in your experimental buffer at the working concentration and temperature.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Representative Method)

Disclaimer: The following is a representative HPLC method based on protocols for structurally similar compounds. This method should be fully validated for its intended use with this compound.

Objective: To assess the purity of this compound powder.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (50:50, v/v), with the pH of the aqueous component adjusted to 5 with phosphoric acid.[6]
Flow Rate 0.6 mL/min[6]
Column Temperature Ambient
Detection Wavelength 254 nm[6]
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard, accounting for the areas of any impurity peaks.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Anpirtoline HCl dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Record Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate end end calculate->end Purity Report

In Vitro Functional Assay: cAMP Measurement

Objective: To determine the agonist activity of this compound at the 5-HT1B receptor by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT1B receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (B1673556).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Seeding: Seed the 5-HT1B expressing cells into a 96-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C. c. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for another pre-determined time (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement cAMP Measurement cluster_analysis Data Analysis seed_cells Seed 5-HT1B expressing cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_anpirtoline Add Anpirtoline dilutions incubate_overnight->add_anpirtoline add_forskolin Add Forskolin add_anpirtoline->add_forskolin lyse_cells Lyse cells add_forskolin->lyse_cells measure_camp Measure cAMP levels lyse_cells->measure_camp plot_data Plot dose-response curve measure_camp->plot_data calculate_ec50 Calculate EC50 plot_data->calculate_ec50 end end calculate_ec50->end EC50 Value

Signaling Pathway

This compound acts as an agonist at the 5-HT1B receptor, which is a G protein-coupled receptor (GPCR). The binding of Anpirtoline to the 5-HT1B receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.

// Nodes anpirtoline [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="5-HT1B Receptor", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_protein [label="Gi/o Protein", fillcolor="#FBBC05", fontcolor="#202124"]; adenylyl_cyclase [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; atp [label="ATP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; camp [label="cAMP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pka [label="Protein Kinase A (PKA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(e.g., modulation of\nneurotransmitter release)", shape=note, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges anpirtoline -> receptor [label="Binds to"]; receptor -> g_protein [label="Activates"]; g_protein -> adenylyl_cyclase [label="Inhibits", arrowhead=tee, color="#EA4335"]; atp -> camp [label="Conversion", style=dashed, color="#5F6368"]; adenylyl_cyclase -> atp [style=invis]; // for layout camp -> pka [label="Activates"]; pka -> cellular_response [label="Leads to"]; } .dot Caption: Anpirtoline Signaling Pathway.

References

Anpirtoline Hydrochloride Stability and Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific degradation products of anpirtoline (B1665510) hydrochloride is limited in publicly available scientific literature. This guide provides general recommendations based on the compound's chemical structure and established principles of pharmaceutical stability analysis as outlined by the International Council for Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for anpirtoline hydrochloride?

A1: Based on its chemical structure, which includes a thioether linkage, a substituted pyridine (B92270) ring, and a piperidine (B6355638) ring, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The thioether (sulfur) atom is prone to oxidation, which could lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. This is often a primary degradation pathway for molecules containing a thioether linkage.

  • Hydrolysis: The thioether bond could potentially undergo hydrolysis under strong acidic or basic conditions, leading to the cleavage of the molecule.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms or rearrangements of the heterocyclic rings.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.

Q2: I am not seeing any degradation of this compound in my initial stress studies. What should I do?

A2: If you do not observe degradation under initial stress conditions, consider the following troubleshooting steps:

  • Increase the stress level: You can incrementally increase the concentration of the acid or base, the temperature, or the duration of exposure. For oxidative stress, a higher concentration of hydrogen peroxide or a different oxidizing agent could be used.

  • Change the solvent: Ensure that the drug is adequately dissolved in the stress medium. Co-solvents may be necessary for certain conditions, but they should be chosen carefully to avoid interference with the degradation process or the analytical method.

  • Evaluate for photostability: If you haven't already, expose the drug substance in both solid and solution form to light, as recommended by ICH guideline Q1B.

  • Confirm analytical method suitability: Ensure your analytical method is capable of detecting small changes in the parent drug concentration and can separate potential degradants from the main peak.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. Here is a general approach to developing such a method using High-Performance Liquid Chromatography (HPLC):

  • Forced Degradation: First, perform forced degradation studies to generate the potential degradation products.[1][2][3][4]

  • Column and Mobile Phase Screening: Start with a common reversed-phase column (e.g., C18) and screen different mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol/water with different buffers and pH values) to achieve good separation between the parent drug and its degradation products.

  • Method Optimization: Optimize the chromatographic conditions, such as the gradient profile, flow rate, column temperature, and detection wavelength, to ensure adequate resolution and peak shape for all components.

  • Method Validation: Validate the final method according to ICH guideline Q2(R1) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor peak shape for anpirtoline Inappropriate mobile phase pH; secondary interactions with the stationary phase.Adjust the mobile phase pH. Anpirtoline is basic, so a lower pH (e.g., 2.5-4) will ensure it is protonated and may improve peak shape. Consider using a mobile phase with an ion-pairing agent or a different column chemistry.
Co-elution of degradation products Insufficient separation power of the current method.Modify the gradient slope to be shallower to improve resolution. Screen different organic modifiers (acetonitrile vs. methanol). Try a column with a different selectivity (e.g., phenyl-hexyl or cyano).
No degradation observed under oxidative stress Insufficient strength of the oxidizing agent.Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%). Consider using a different oxidizing agent, but be mindful of its reactivity and potential to interfere with the analysis.
Baseline noise or drift Contaminated mobile phase or column; detector issues.Filter all mobile phases. Flush the column with a strong solvent. Ensure the detector lamp has sufficient energy.

Data Presentation

As you conduct your forced degradation studies, it is crucial to systematically record your quantitative data. The following table provides a template for summarizing your results.

Stress ConditionTreatment TimeAnpirtoline Assay (% Remaining)% DegradationNumber of Degradation ProductsArea % of Major Degradant
0.1 M HCl24 hours
0.1 M NaOH24 hours
10% H₂O₂24 hours
Thermal (80°C)48 hours
Photolytic (ICH Q1B)-

Experimental Protocols

Proposed Stability-Indicating HPLC-UV Method for this compound

This is a hypothetical method based on common practices for similar pharmaceutical compounds and should be optimized for your specific application.

  • Instrumentation: HPLC with a UV detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of anpirtoline)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Visualizations

Potential Degradation Pathways of this compound

G Anpirtoline This compound Oxidation Oxidation (e.g., H₂O₂) Anpirtoline->Oxidation Hydrolysis Hydrolysis (Acid/Base) Anpirtoline->Hydrolysis Photolysis Photolysis (UV/Vis Light) Anpirtoline->Photolysis Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide CleavageProducts Cleavage Products Hydrolysis->CleavageProducts Photodegradants Photodegradation Products Photolysis->Photodegradants Sulfone Sulfone Derivative Sulfoxide->Sulfone G start Prepare Anpirtoline HCl Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction (if applicable) stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: - % Degradation - Purity of Peaks - Mass Balance analyze->evaluate end Identify Degradants & Refine Method evaluate->end

References

Validation & Comparative

Anpirtoline Hydrochloride vs. Imipramine: A Comparative Analysis in Antidepressant Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison between anpirtoline (B1665510) hydrochloride, a potent 5-HT1B receptor agonist, and imipramine (B1671792), a classic tricyclic antidepressant (TCA). The focus is on their distinct mechanisms of action and comparative efficacy in established preclinical antidepressant models, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.

Mechanism of Action

The antidepressant-like effects of anpirtoline and imipramine stem from fundamentally different interactions with the central nervous system's neurotransmitter systems.

Anpirtoline Hydrochloride

Anpirtoline is a research chemical that primarily acts as a potent and selective agonist for the 5-hydroxytryptamine (serotonin) receptor subtype 1B (5-HT1B).[1][2] It also demonstrates a lower affinity for 5-HT1A receptors.[1] The activation of 5-HT1B receptors is linked to antidepressant-like activity.[3] Anpirtoline's agonism at these receptors, particularly 5-HT1B, is believed to mediate its pharmacological effects.[1] The binding to these receptors can, for example, lead to the inhibition of adenylate cyclase activity in certain brain regions like the substantia nigra.[1][2]

cluster_Anpirtoline Anpirtoline Signaling Pathway PreN Presynaptic Serotonergic Neuron PostN Postsynaptic Neuron Receptor 5-HT1B Receptor Anpirtoline Anpirtoline Anpirtoline->Receptor Agonist Binding Effect Inhibition of Adenylyl Cyclase (Downstream Effect) Receptor->Effect Initiates Signaling

Anpirtoline acts as a direct agonist on postsynaptic 5-HT1B receptors.
Imipramine

Imipramine is a well-established tricyclic antidepressant (TCA), a class of drugs named for their three-ring chemical structure.[4][5][6] Its primary mechanism involves the inhibition of the neuronal reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET.[4][7][8] This action increases the concentration and prolongs the availability of these neurotransmitters to bind with postsynaptic receptors.[7] Imipramine generally shows a higher affinity for the serotonin transporter than the norepinephrine transporter.[4] Additionally, imipramine antagonizes other receptors, including muscarinic, histaminic, and adrenergic receptors, which does not contribute to its antidepressant efficacy but is responsible for many of its side effects.[6][7]

cluster_Imipramine Imipramine Signaling Pathway PreN Presynaptic Neuron (Serotonergic / Noradrenergic) Synapse Increased 5-HT & NE in Synaptic Cleft PreN->Synapse Neurotransmitter Release PostN Postsynaptic Neuron Imipramine Imipramine SERT SERT Imipramine->SERT Blocks NET NET Imipramine->NET Blocks SERT->PreN 5-HT Reuptake NET->PreN NE Reuptake Synapse->PostN Increased Receptor Activation

Imipramine blocks serotonin (SERT) and norepinephrine (NET) transporters.

Comparative Efficacy in the Forced Swim Test

The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant-like activity in rodents. In this test, animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant effect.

A key study directly compared the potency of anpirtoline and imipramine in the rat FST. The results demonstrated that anpirtoline was significantly more potent in reducing immobility.

CompoundClassED₅₀ (Forced Swim Test, Rats)Relative PotencyReference
Anpirtoline HCl 5-HT1B Agonist4.6 mg/kg, i.p.~4x more potent than Imipramine[1][9]
Imipramine Tricyclic Antidepressant~18.4 mg/kg, i.p. (estimated)Standard[1][9]

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. Data derived from Schlicker et al.[1][9]

Experimental Protocols

Reproducibility in preclinical behavioral models is paramount. Below is a detailed methodology for the rat Forced Swim Test, as is commonly employed for evaluating antidepressant compounds like anpirtoline and imipramine.

Forced Swim Test (Rat Protocol)
  • 1. Animals: Male Wistar or Sprague-Dawley rats (250-300g) are typically used. Animals should be housed under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) and acclimated for at least one week prior to experimentation.

  • 2. Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm. The depth is critical to prevent the rat from supporting itself by touching the bottom with its tail or paws.

  • 3. Experimental Procedure:

    • Day 1: Pre-Test Session (15 minutes): Each rat is individually placed into the cylinder for a 15-minute habituation swim. This initial exposure induces a baseline level of immobility for the subsequent test. After 15 minutes, rats are removed, dried with a towel, and returned to their home cages.

    • Day 2: Test Session (5 minutes): Twenty-four hours after the pre-test, the animals are subjected to a 5-minute test swim. The session is typically video-recorded for later analysis.

  • 4. Drug Administration: Imipramine and anpirtoline (dissolved in a suitable vehicle, e.g., saline) or the vehicle alone are administered intraperitoneally (i.p.). A common dosing schedule for imipramine involves three injections: 24 hours, 5 hours, and 1 hour before the Day 2 test session.[10][11] Anpirtoline would be administered on a similar schedule for direct comparison.

  • 5. Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior during the 5-minute test session. The primary measure is the duration of immobility , defined as the time the rat spends floating passively, making only small movements necessary to keep its head above water. Active behaviors include swimming and climbing. A decrease in immobility duration is interpreted as an antidepressant-like effect.[12]

cluster_workflow Forced Swim Test Experimental Workflow Acclimation 1. Animal Acclimation (≥ 1 week) Grouping 2. Random Assignment to Groups (Vehicle, Imipramine, Anpirtoline) Acclimation->Grouping Day1 3. Day 1: Pre-Test Session (15 min swim) Grouping->Day1 Drug1 4. Drug Administration 1 (24h pre-test) Day1->Drug1 Drug2 5. Drug Administration 2 (5h pre-test) Drug1->Drug2 Drug3 6. Drug Administration 3 (1h pre-test) Drug2->Drug3 Day2 7. Day 2: Test Session (5 min swim) Drug3->Day2 Scoring 8. Behavioral Scoring (Duration of Immobility) Day2->Scoring Analysis 9. Statistical Analysis Scoring->Analysis

Workflow for a typical two-day rat forced swim test protocol.

Conclusion

Anpirtoline and imipramine represent two distinct pharmacological approaches to achieving antidepressant-like effects in preclinical models.

  • Imipramine , a TCA, acts broadly by preventing the reuptake of both serotonin and norepinephrine. Its efficacy is well-established, serving as a positive control in many antidepressant studies.

  • Anpirtoline demonstrates its effects through a more targeted mechanism as a potent 5-HT1B receptor agonist.

Experimental data from the forced swim test indicates that anpirtoline is approximately four times more potent than imipramine in producing an antidepressant-like response in rats. This suggests that direct agonism of the 5-HT1B receptor is a highly effective, alternative mechanism for modulating depressive-like behaviors compared to the broader reuptake inhibition of TCAs.

References

A Comparative Analysis of Anpirtoline and Buspirone: Serotonin Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of anpirtoline (B1665510) and buspirone (B1668070) on serotonin (B10506) (5-HT) receptors. By presenting experimental data on binding affinities and functional activities, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Anpirtoline and buspirone are two pharmacologically active compounds that exert their effects through interaction with the serotonergic system. While both modulate serotonin receptors, they exhibit distinct binding profiles and functional activities, leading to different therapeutic applications. Anpirtoline has been investigated for its potential analgesic and antidepressant properties, whereas buspirone is an established anxiolytic agent. Understanding their differential effects on various 5-HT receptor subtypes is crucial for elucidating their mechanisms of action and guiding the development of more selective and effective therapeutic agents.

Comparative Receptor Binding Affinity

The binding affinity of a compound for a receptor is a measure of how tightly it binds to that receptor and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the available binding affinity data for anpirtoline and buspirone at various serotonin receptor subtypes.

Receptor SubtypeAnpirtoline (Ki, nM)Buspirone (Ki, nM)Reference
5-HT1A 150~31.6 (pKi = 7.50)[1][2]
5-HT1B 28>10,000[1]
5-HT2 1490Weak Affinity (Ki not specified)[1][3]
5-HT3 ~29.5 (pKi = 7.53)Data Not Available[4]

Key Observations:

  • Anpirtoline demonstrates a significantly higher affinity for the 5-HT1B receptor compared to other tested subtypes.[1] Its affinity for the 5-HT3 receptor is also notable.

  • Buspirone exhibits its highest affinity for the 5-HT1A receptor .[2] It has very low affinity for the 5-HT1B receptor and is generally considered to have weak interactions with 5-HT2 receptors.[1][3]

Functional Activity at Serotonin Receptors

Functional assays measure the biological response of a cell or tissue upon drug application, providing insights into whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist.

CompoundReceptor SubtypeFunctional AssayObserved EffectReference
Anpirtoline 5-HT1BInhibition of Forskolin-Stimulated Adenylate CyclaseAgonist[1]
Anpirtoline 5-HT3Not SpecifiedAntagonist[4]
Buspirone 5-HT1AAgonist-Stimulated [35S]GTPγS BindingPartial Agonist[5][6]

Key Observations:

  • Anpirtoline acts as an agonist at 5-HT1B receptors , leading to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling.[1] It also functions as an antagonist at 5-HT3 receptors .[4]

  • Buspirone is characterized as a partial agonist at 5-HT1A receptors .[5][6] This means it can act as both an agonist and an antagonist depending on the presence of the endogenous ligand, serotonin.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of anpirtoline and buspirone for various serotonin receptor subtypes.

General Methodology:

  • Membrane Preparation: Brain tissues (e.g., rat brain membranes) or cells expressing the specific receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[1]

  • Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and various concentrations of the test compound (anpirtoline or buspirone).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity in the filtered membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Specific Radioligands Used in Cited Studies:

  • For 5-HT3 receptors, [3H]-(S)-zacopride was used to determine the binding affinity of anpirtoline.[4]

Functional Assays

Objective: To assess the agonist activity of anpirtoline at 5-HT1B receptors.

Methodology:

  • Tissue Preparation: Homogenates from a brain region rich in 5-HT1B receptors (e.g., rat substantia nigra) are prepared.[1]

  • Stimulation: The homogenates are treated with forskolin, a potent activator of adenylyl cyclase, to stimulate the production of cyclic AMP (cAMP).

  • Drug Application: Different concentrations of anpirtoline are added to the forskolin-stimulated homogenates.

  • cAMP Measurement: The concentration of cAMP is measured.

  • Data Analysis: The ability of anpirtoline to inhibit the forskolin-stimulated cAMP production is quantified, and the concentration that produces 50% of the maximal inhibition (EC50) is determined.[1]

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of buspirone at 5-HT1A receptors.

Methodology:

  • Membrane Preparation: Brain tissue membranes from regions expressing 5-HT1A receptors are prepared.[5]

  • Incubation: The membranes are incubated with a non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS, in the presence of varying concentrations of buspirone.

  • G-Protein Activation: Agonist or partial agonist binding to the G-protein coupled 5-HT1A receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured after separating the membranes from the incubation medium.

  • Data Analysis: The concentration of buspirone that stimulates 50% of the maximal [35S]GTPγS binding (EC50) and the maximal effect (Emax) relative to a full agonist are determined.[5]

Signaling Pathways

The interaction of anpirtoline and buspirone with their respective primary serotonin receptor targets initiates distinct intracellular signaling cascades.

Anpirtoline's Primary Target: 5-HT1B Receptor Signaling

G_protein_signaling Anpirtoline Anpirtoline HT1B_Receptor 5-HT1B Receptor Anpirtoline->HT1B_Receptor Binds & Activates G_Protein Gi/o Protein HT1B_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Activity PKA->Cellular_Response Leads to

Anpirtoline's Agonist Action on 5-HT1B Receptors
Buspirone's Primary Target: 5-HT1A Receptor Signaling

Buspirone is a partial agonist at 5-HT1A receptors, which are also coupled to inhibitory Gi/o proteins.[6] Similar to the 5-HT1B pathway, activation of 5-HT1A receptors inhibits adenylyl cyclase, leading to reduced cAMP levels and PKA activity.[8][9] As a partial agonist, buspirone's effect is dependent on the concentration of the endogenous full agonist, serotonin.

G_protein_signaling_buspirone Buspirone Buspirone (Partial Agonist) HT1A_Receptor 5-HT1A Receptor Buspirone->HT1A_Receptor Binds & Partially Activates G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulated Cellular Activity PKA->Cellular_Response Leads to

Buspirone's Partial Agonist Action on 5-HT1A Receptors

Comparative Experimental Workflow

The general workflow for characterizing the interaction of compounds like anpirtoline and buspirone with serotonin receptors involves a series of in vitro experiments.

experimental_workflow Start Start: Compound Synthesis (Anpirtoline or Buspirone) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., Adenylyl Cyclase, GTPγS) Start->Functional_Assay Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Data_Analysis Data Analysis & Comparison Determine_Ki->Data_Analysis Determine_Activity Determine Functional Activity (Agonist, Antagonist, etc.) Functional_Assay->Determine_Activity Determine_Activity->Data_Analysis Conclusion Conclusion on Receptor Profile Data_Analysis->Conclusion selectivity_logic cluster_anpirtoline Anpirtoline Profile cluster_buspirone Buspirone Profile Compound Compound Anpirtoline Anpirtoline Compound->Anpirtoline Buspirone Buspirone Compound->Buspirone Anpirtoline_Target Primary Target: 5-HT1B (Agonist) Anpirtoline->Anpirtoline_Target Buspirone_Target Primary Target: 5-HT1A (Partial Agonist) Buspirone->Buspirone_Target Anpirtoline_Secondary Secondary Target: 5-HT3 (Antagonist) Anpirtoline_Target->Anpirtoline_Secondary Anpirtoline_Effect Potential Analgesic/ Antidepressant Effects Anpirtoline_Target->Anpirtoline_Effect Buspirone_Secondary Low Affinity for other 5-HT Receptors Buspirone_Target->Buspirone_Secondary Buspirone_Effect Anxiolytic Effects Buspirone_Target->Buspirone_Effect

References

Comparative Efficacy of Anpirtoline Hydrochloride and Other 5-HT1B Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Anpirtoline hydrochloride against other notable 5-HT1B receptor agonists. The following sections detail their performance based on available experimental data, present methodologies for key experiments, and visualize relevant biological and experimental frameworks.

Anpirtoline (D-16949) is a potent and selective serotonin (B10506) 5-HT1B receptor agonist that has demonstrated antinociceptive and antidepressant-like effects in rodent models.[1][2] Its efficacy is primarily attributed to its high affinity for the 5-HT1B receptor.[1][2] This guide compares the preclinical profile of Anpirtoline with other well-characterized 5-HT1B agonists, CP-94,253 and RU 24969, to provide a comprehensive overview for research and development purposes.

Quantitative Comparison of 5-HT1B Agonist Efficacy

The following table summarizes the key quantitative data for this compound and other selected 5-HT1B agonists. The data is compiled from various preclinical studies and allows for a comparative assessment of their receptor affinity and in vivo potency.

CompoundReceptor Binding Affinity (Ki, nM)In Vivo Efficacy (ED50 or Effective Dose)Animal Model
This compound 28 (5-HT1B)[1][2]0.52 mg/kg (i.p.)[1]Electrostimulated Pain Test (Mouse)
150 (5-HT1A)[1][2]4.6 mg/kg (i.p.)[1]Forced Swimming Test (Rat)
1490 (5-HT2)[1][2]
CP-94,253 25-fold higher affinity for 5-HT1B than 5-HT1D and 40-fold higher than 5-HT1A[3]5-10 mg/kg (i.p.)[4]Forced Swimming Test (Mouse)
2.5 mg/kg (i.p.)[4]Elevated Plus-Maze Test (Mouse)
1.25-5 mg/kg (i.p.)[4]Vogel Conflict Drinking Test (Mouse)
RU 24969 0.38 (5-HT1B)[5]0.3-3.0 mg/kg (s.c.)[5]Increased Forward Locomotion (Rat)
2.5 (5-HT1A)[5]1-30 mg/kg[6]Hyperlocomotion (Mouse)

Key Experimental Methodologies

This section provides detailed protocols for the key experiments cited in this guide, offering a basis for reproducible research.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the 5-HT1B receptor.

Protocol:

  • Membrane Preparation: Rat brain membranes, specifically from the substantia nigra or frontal cortex, are prepared.[1][2][7]

  • Incubation: The membranes are incubated with a specific radioligand for the 5-HT1B receptor (e.g., [125I]-iodocyanopindolol) and varying concentrations of the test compound (e.g., Anpirtoline).[8]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[9]

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[9]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2]

Forced Swimming Test (FST)

Objective: To assess the antidepressant-like activity of a compound in rodents.[10]

Protocol:

  • Apparatus: A transparent glass cylinder (e.g., 40 cm high, 18 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.[11][12]

  • Pre-test Session (for rats): On the first day, rats are placed in the cylinder for a 15-minute pre-swim.[10][13]

  • Test Session: 24 hours after the pre-test, the animals are administered the test compound (e.g., Anpirtoline, 4.6 mg/kg, i.p.) or vehicle.[1] After a set pre-treatment time (e.g., 30-60 minutes), they are placed back in the water for a 5-minute test session.[10][13] For mice, a single 6-minute session is common, with the last 4 minutes being analyzed.[12][13]

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating or making only minimal movements to keep its head above water) is recorded.[10][13]

  • Data Analysis: A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[1]

Electrostimulated Pain Test

Objective: To evaluate the antinociceptive (pain-relieving) properties of a compound.

Protocol:

  • Apparatus: An apparatus capable of delivering a constant electrical current to the mouse's tail.[14]

  • Procedure: Mice are administered the test compound (e.g., Anpirtoline, 0.52 mg/kg, i.p.) or vehicle.[1] At a predetermined time after injection, an increasing electrical current is applied to the tail.[14]

  • Endpoint: The pain threshold is defined as the intensity of the current at which the mouse shows a clear pain response, such as vocalization or a vigorous attempt to escape.[14]

  • Data Analysis: An increase in the pain threshold compared to the vehicle-treated group indicates an antinociceptive effect.[1]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the 5-HT1B receptor and a typical experimental workflow for evaluating agonist efficacy.

G 5-HT1B Receptor Signaling Pathway agonist 5-HT1B Agonist (e.g., Anpirtoline) receptor 5-HT1B Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channels (Ca2+, K+) g_protein->ion_channel Modulates camp cAMP ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A camp->pka Activates neurotransmitter Neurotransmitter Release Inhibition ion_channel->neurotransmitter G Preclinical Efficacy Testing Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Models cluster_2 Data Analysis binding_assay Receptor Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Adenylate Cyclase Assay) animal_model Select Animal Model (e.g., Forced Swim Test) binding_assay->animal_model functional_assay->animal_model dosing Compound Administration (Dose-Response) animal_model->dosing behavioral_test Behavioral Assessment dosing->behavioral_test data_analysis Statistical Analysis (Determine ED50) behavioral_test->data_analysis

References

A Comparative Guide to Anpirtoline and Ondansetron as 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Anpirtoline and the established 5-HT3 receptor antagonist, Ondansetron. The information presented is intended to support research and development efforts by offering a clear, objective analysis of their respective potencies and the experimental methodologies used to determine them.

Introduction to 5-HT3 Receptor Antagonism

The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel, and its antagonists are a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. Ondansetron is a highly selective and widely used first-generation 5-HT3 antagonist. Anpirtoline, while also known for its agonist activity at 5-HT1B and 5-HT1D receptors, has been demonstrated to possess significant 5-HT3 receptor antagonist properties. This guide will delve into the comparative experimental data that defines the 5-HT3 antagonist profiles of these two compounds.

Quantitative Comparison of 5-HT3 Receptor Antagonist Activity

The following table summarizes the key quantitative data for Anpirtoline and Ondansetron, focusing on their affinity for the 5-HT3 receptor and their functional antagonist potency.

ParameterAnpirtolineOndansetronExperimental System
Binding Affinity (pKi) 7.53[1]~8.70Radioligand binding assay in rat brain cortical membranes.
Functional Antagonism (pA2) 7.78[1]>7.78Inhibition of 5-HT-induced [14C]-guanidinium influx in N1E-115 neuroblastoma cells.[1]

Note on Comparative Data: The pKi value for Ondansetron is derived from studies using similar methodologies for robust comparison. In a direct comparative functional assay, the rank order of potency was determined to be Ondansetron > Anpirtoline > metoclopramide.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language script.

G cluster_receptor 5-HT3 Receptor Signaling cluster_antagonists Mechanism of Antagonism 5_HT 5-HT (Serotonin) 5_HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) 5_HT->5_HT3R Binds to Cation_Influx Na+ / Ca2+ Influx 5_HT3R->Cation_Influx Opens Channel Depolarization Neuronal Depolarization Cation_Influx->Depolarization Signal_Transmission Signal Transmission (e.g., to Vomiting Center) Depolarization->Signal_Transmission Anpirtoline Anpirtoline Anpirtoline->5_HT3R Blocks Ondansetron Ondansetron Ondansetron->5_HT3R Blocks

Caption: 5-HT3 Receptor Signaling Pathway and Antagonist Action.

G cluster_binding Radioligand Binding Assay cluster_functional Functional Assay ([14C]-Guanidinium Influx) Prep_Membranes Prepare Rat Brain Cortical Membranes Incubate_Binding Incubate Membranes with [3H]-(S)-zacopride and Test Compound (Anpirtoline/Ondansetron) Prep_Membranes->Incubate_Binding Separate Separate Bound and Free Radioligand (Filtration) Incubate_Binding->Separate Quantify_Binding Quantify Radioactivity Separate->Quantify_Binding Calculate_Ki Calculate Ki from IC50 Quantify_Binding->Calculate_Ki Culture_Cells Culture N1E-115 Neuroblastoma Cells Incubate_Functional Incubate Cells with Antagonist, 5-HT, and [14C]-guanidinium Culture_Cells->Incubate_Functional Lyse_Cells Lyse Cells Incubate_Functional->Lyse_Cells Quantify_Influx Quantify [14C] (Scintillation Counting) Lyse_Cells->Quantify_Influx Calculate_pA2 Calculate pA2 Quantify_Influx->Calculate_pA2

Caption: Experimental Workflow for Comparing 5-HT3 Antagonists.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol is based on the methodology used to determine the binding affinity (Ki) of Anpirtoline for the 5-HT3 receptor.[1]

  • Tissue Preparation:

    • Rat brain cortical membranes are prepared and homogenized in a suitable buffer.

    • The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Assay:

    • The assay is performed in a final volume containing a specific amount of membrane protein, the radioligand [3H]-(S)-zacopride at a fixed concentration, and varying concentrations of the competing ligand (Anpirtoline or Ondansetron).

    • Incubation is carried out at a specified temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT3 antagonist.

  • Separation and Quantification:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism Assay: Inhibition of 5-HT-Induced [14C]-Guanidinium Influx

This functional assay measures the ability of an antagonist to inhibit the ion channel function of the 5-HT3 receptor.[1]

  • Cell Culture:

    • N1E-115 neuroblastoma cells, which endogenously express 5-HT3 receptors, are cultured under standard conditions.

    • Cells are seeded into multi-well plates and grown to a suitable confluency for the assay.

  • Influx Assay:

    • The cell culture medium is replaced with a physiological buffer.

    • Cells are pre-incubated with varying concentrations of the antagonist (Anpirtoline or Ondansetron) for a specified period.

    • The 5-HT3 receptor is then stimulated with a fixed concentration of serotonin (B10506) (5-HT) in the presence of [14C]-guanidinium. Guanidinium ions permeate the open 5-HT3 receptor channel.

    • The influx is allowed to proceed for a defined time.

  • Quantification:

    • The influx is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [14C]-guanidinium.

    • The cells are then lysed.

    • The amount of intracellular [14C]-guanidinium is quantified by liquid scintillation counting of the cell lysates.

  • Data Analysis:

    • The inhibitory effect of the antagonist on 5-HT-induced [14C]-guanidinium influx is determined.

    • The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is calculated using a Schild plot analysis. This value provides a measure of the functional potency of the antagonist.

Conclusion

Both Anpirtoline and Ondansetron demonstrate antagonist activity at the 5-HT3 receptor. The available data from radioligand binding and functional assays indicate that Ondansetron possesses a higher affinity and functional potency for the 5-HT3 receptor compared to Anpirtoline.[1] The unique pharmacological profile of Anpirtoline, with its mixed activity at various serotonin receptor subtypes, may warrant further investigation for specific therapeutic applications. This guide provides the foundational data and methodologies to inform such research endeavors.

References

Unraveling the Antinociceptive Mechanisms of Anpirtoline: A Comparative Guide to Antagonist Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the antinociceptive effects of Anpirtoline through the use of specific receptor antagonists. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of Anpirtoline's mechanism of action.

Anpirtoline, a potent 5-hydroxytryptamine (5-HT) receptor agonist, has demonstrated significant antinociceptive properties. Its primary mechanism is attributed to its high affinity for the 5-HT1B receptor subtype, with lower affinity for the 5-HT1A and 5-HT2 receptors.[1][2] Furthermore, Anpirtoline also exhibits antagonist activity at the 5-HT3 receptor.[3] The validation of these interactions through the use of specific antagonists is crucial for elucidating its precise role in pain modulation.

Comparative Analysis of Anpirtoline's Antinociceptive Effects with Antagonists

The antinociceptive efficacy of Anpirtoline has been predominantly evaluated using the electrostimulated pain test in mice. In this model, Anpirtoline demonstrated a dose-dependent increase in the pain threshold, with an ED50 of 0.52 mg/kg administered intraperitoneally (i.p.).[1][2] The pivotal role of the 5-HT receptor system in this effect was confirmed by the complete abolishment of its antinociceptive activity upon pretreatment with the non-selective 5-HT receptor antagonist cyproheptadine (B85728) and the β-adrenoceptor antagonist with 5-HT1A/1B receptor blocking properties, propranolol (B1214883).[1][2]

CompoundAgonist/AntagonistReceptor Target(s)Experimental ModelKey FindingReference
Anpirtoline Agonist5-HT1B (High Affinity), 5-HT1A, 5-HT2Electrostimulated Pain Test (Mice)Dose-dependent antinociception (ED50 = 0.52 mg/kg i.p.)[1][2]
Anpirtoline Antagonist5-HT3Radioligand Binding, N1E-115 Neuroblastoma CellsInhibits specific binding of [3H]-(S)-zacopride (pKi: 7.53) and 5-HT-induced cation influx.[3]
Cyproheptadine Antagonist5-HT1/2, H1Electrostimulated Pain Test (Mice)Abolished the antinociceptive effect of Anpirtoline.[1][2]
Propranolol Antagonistβ-adrenergic, 5-HT1A/1BElectrostimulated Pain Test (Mice)Abolished the antinociceptive effect of Anpirtoline.[1][2]
Metitepine Antagonist5-HT1/2Super-fused Rat and Pig Brain Cortex SlicesShifted the concentration-response curve for Anpirtoline to the right.[1]
Penbutolol (B1679223) Antagonistβ-adrenergic, 5-HT1A/1BHomogenates of Rat Substantia NigraPrevented Anpirtoline-induced inhibition of forskolin-stimulated adenylate cyclase activity.[1]

Experimental Protocols

In Vivo Antinociception: Electrostimulated Pain Test in Mice

This protocol is based on the methodology described in the validation studies of Anpirtoline.[1][2]

  • Animal Model: Male mice are used for this assay.

  • Procedure:

    • A constant electrical stimulus is delivered to the tail of the mouse through subcutaneous electrodes.

    • The intensity of the current is gradually increased until a nociceptive response (e.g., tail flick or vocalization) is observed.

    • The pain threshold is defined as the minimum current intensity that elicits this response.

  • Drug Administration:

    • Anpirtoline is administered intraperitoneally (i.p.) at various doses to determine its dose-dependent effect on the pain threshold.

    • In antagonist studies, cyproheptadine or propranolol is administered prior to Anpirtoline. The specific doses and pretreatment times for the antagonists would be determined in preliminary studies to ensure adequate receptor blockade at the time of Anpirtoline administration.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal, and the ED50 value (the dose at which 50% of the maximum effect is observed) is determined from the dose-response curve. Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare the effects of Anpirtoline alone versus Anpirtoline with an antagonist.

In Vitro 5-HT1B Receptor Activity: Adenylate Cyclase Activity Assay

This protocol is based on the in vitro experiments characterizing Anpirtoline's effect on 5-HT1B receptor signaling.[1]

  • Preparation: Homogenates from the rat substantia nigra, a brain region with high 5-HT1B receptor expression, are used.

  • Procedure:

    • The homogenates are incubated with forskolin (B1673556) to stimulate adenylate cyclase activity, leading to the production of cyclic AMP (cAMP).

    • Anpirtoline is added at various concentrations to measure its inhibitory effect on forskolin-stimulated cAMP production.

    • In antagonist studies, 5-HT1B receptor antagonists such as propranolol or penbutolol are pre-incubated with the homogenates before the addition of Anpirtoline.

  • Data Analysis: The concentration of cAMP is measured, and the inhibitory effect of Anpirtoline is expressed as a percentage of the forskolin-stimulated activity. The IC50 value (the concentration at which 50% of the maximum inhibition is observed) is calculated.

In Vitro 5-HT3 Receptor Antagonism: Cation Influx Assay

This protocol is based on the characterization of Anpirtoline's 5-HT3 receptor antagonist properties.[3]

  • Cell Line: N1E-115 neuroblastoma cells, which endogenously express 5-HT3 receptors, are used.

  • Procedure:

    • The cells are loaded with a radioactive cation tracer, such as [14C]-guanidinium.

    • 5-HT is added to the cells to stimulate the opening of the 5-HT3 receptor ion channels, leading to an influx of the radioactive cation.

    • Anpirtoline is co-incubated with 5-HT at various concentrations to determine its inhibitory effect on cation influx.

  • Data Analysis: The amount of intracellular radioactivity is measured to quantify cation influx. The inhibitory potency of Anpirtoline is determined by its ability to reduce the 5-HT-stimulated influx, and an apparent pA2 value can be calculated to quantify its antagonist activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Anpirtoline_5HT1B_Signaling Anpirtoline Anpirtoline HT1B_Receptor 5-HT1B Receptor Anpirtoline->HT1B_Receptor Agonist Gi_Protein Gi Protein HT1B_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Nociceptive_Neuron Nociceptive Neuron PKA->Nociceptive_Neuron Modulates Ion Channels Reduced_Excitability Reduced Neuronal Excitability Nociceptive_Neuron->Reduced_Excitability Antinociception Antinociception Reduced_Excitability->Antinociception Propranolol Propranolol/ Penbutolol Propranolol->HT1B_Receptor Antagonist

Anpirtoline's 5-HT1B Receptor Agonist Pathway for Antinociception.

Anpirtoline_5HT3_Antagonism Serotonin Serotonin (5-HT) HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3_Receptor Activates Anpirtoline Anpirtoline Anpirtoline->HT3_Receptor Antagonist Cation_Influx Cation Influx (Na+, Ca2+) HT3_Receptor->Cation_Influx Opens to allow Neuronal_Depolarization Neuronal Depolarization Cation_Influx->Neuronal_Depolarization Nociceptive_Signal Nociceptive Signal Transmission Neuronal_Depolarization->Nociceptive_Signal

Anpirtoline's 5-HT3 Receptor Antagonist Mechanism.

Experimental_Workflow cluster_in_vivo In Vivo: Electrostimulated Pain Test cluster_in_vitro_1B In Vitro: 5-HT1B Receptor Activity cluster_in_vitro_3 In Vitro: 5-HT3 Receptor Antagonism Animal_Model Mouse Model Antagonist_Admin Antagonist Administration (e.g., Cyproheptadine, Propranolol) Animal_Model->Antagonist_Admin Anpirtoline_Admin Anpirtoline Administration Antagonist_Admin->Anpirtoline_Admin Pain_Threshold Measure Pain Threshold Anpirtoline_Admin->Pain_Threshold Data_Analysis_Vivo Analyze Dose-Response and Antagonist Effect Pain_Threshold->Data_Analysis_Vivo Tissue_Prep_1B Rat Substantia Nigra Homogenate Antagonist_Inc_1B Antagonist Incubation (e.g., Propranolol) Tissue_Prep_1B->Antagonist_Inc_1B Anpirtoline_Inc_1B Anpirtoline Incubation Antagonist_Inc_1B->Anpirtoline_Inc_1B Forskolin_Stim Forskolin Stimulation Anpirtoline_Inc_1B->Forskolin_Stim cAMP_Measure Measure cAMP Levels Forskolin_Stim->cAMP_Measure Data_Analysis_1B Analyze Inhibition of Adenylate Cyclase cAMP_Measure->Data_Analysis_1B Cell_Culture N1E-115 Neuroblastoma Cells Anpirtoline_Inc_3 Anpirtoline Incubation Cell_Culture->Anpirtoline_Inc_3 HT_Stim 5-HT Stimulation Anpirtoline_Inc_3->HT_Stim Cation_Influx_Measure Measure Cation Influx HT_Stim->Cation_Influx_Measure Data_Analysis_3 Analyze Antagonist Potency Cation_Influx_Measure->Data_Analysis_3

Experimental Workflows for Validating Anpirtoline's Antinociceptive Effects.

References

Anpirtoline Hydrochloride: A Comparative Guide to its Serotonin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Anpirtoline hydrochloride's binding affinity and functional activity at various serotonin (B10506) (5-HT) receptors, alongside other key serotonin receptor ligands. The data presented is intended to assist researchers in understanding the selectivity profile of Anpirtoline and its potential applications in drug discovery and development.

Comparative Binding Affinity of Anpirtoline and Alternative Ligands

This compound is a potent 5-HT1B receptor agonist with notable cross-reactivity for other serotonin receptor subtypes. To provide a clear perspective on its selectivity, the following table summarizes the binding affinities (Ki in nM) of Anpirtoline and two well-characterized serotonin receptor ligands, Sumatriptan and Ondansetron, across a range of 5-HT receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)Sumatriptan (pKi)Ondansetron (Ki, nM)Primary Action of Anpirtoline
5-HT1A 150[1]6.7-Agonist
5-HT1B 28[1]7.7Low affinityPotent Agonist
5-HT1D -8.1-Agonist
5-HT1E -6.5--
5-HT1F -7.8--
5-HT2 1490[1]--Weak Interaction
5-HT2A -5.3--
5-HT2C -5.7--
5-HT3 pKi = 7.53-6.16Antagonist
5-HT7 -6.1--

Functional Activity Profile

Anpirtoline exhibits a distinct functional profile at different serotonin receptors:

  • 5-HT1B Receptor: Anpirtoline acts as a potent agonist at the 5-HT1B receptor. This is its primary mechanism of action, leading to the inhibition of adenylyl cyclase.

  • 5-HT1A Receptor: It also demonstrates agonist activity at the 5-HT1A receptor, although with lower potency compared to the 5-HT1B receptor.

  • 5-HT3 Receptor: In contrast to its agonist activity at 5-HT1 receptors, Anpirtoline functions as an antagonist at the 5-HT3 receptor.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G cluster_0 5-HT1B Receptor Signaling Pathway Anpirtoline Anpirtoline (Agonist) Receptor 5-HT1B Receptor Anpirtoline->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT1B Receptor Signaling Pathway

G cluster_1 Radioligand Binding Assay Workflow start Start prep Membrane Preparation (e.g., from rat brain) start->prep incubate Incubation: - Membranes - Radioligand (e.g., [3H]5-HT) - Competing Ligand (Anpirtoline) prep->incubate separate Separation of Bound and Free Ligand (Filtration) incubate->separate measure Measurement of Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis (IC50 and Ki determination) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

G cluster_2 5-HT3 Receptor - Ligand-Gated Ion Channel Serotonin Serotonin (Agonist) Receptor 5-HT3 Receptor (Pentameric Ion Channel) Serotonin->Receptor Binds and Opens Channel Anpirtoline Anpirtoline (Antagonist) Anpirtoline->Receptor Binds and Blocks Channel Ion_Channel Cation Channel (Na+, K+, Ca2+) Receptor->Ion_Channel Forms Depolarization Neuronal Depolarization Ion_Channel->Depolarization Influx of Cations leads to

Caption: 5-HT3 Receptor Mechanism

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound for serotonin receptors.

1. Membrane Preparation:

  • Tissue Source: Rat brain tissue (e.g., cortex, hippocampus, or striatum, depending on the receptor of interest) is a common source for native receptors. Alternatively, cell lines recombinantly expressing specific human 5-HT receptor subtypes can be used.

  • Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the assay.

  • Storage: The final membrane preparation is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use.

2. Binding Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of a specific radioligand (e.g., [³H]5-HT, [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]iodocyanopindolol for 5-HT1B, [³H]ketanserin for 5-HT2A, [³H]GR65630 for 5-HT3). The concentration of the radioligand is usually chosen to be close to its dissociation constant (Kd) for the receptor.

    • Increasing concentrations of the unlabeled competing ligand (e.g., this compound).

    • The prepared cell membranes.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • IC50 Determination: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the competing ligand. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Anpirtoline: A Comparative Analysis of its Effects in Rats and Mice

Author: BenchChem Technical Support Team. Date: December 2025

Anpirtoline is a potent 5-hydroxytryptamine (5-HT) receptor agonist with high affinity for the 5-HT1B subtype. It has demonstrated potential as both an antinociceptive and an antidepressant-like agent in rodent models. This guide provides a comparative overview of the pharmacological and behavioral effects of Anpirtoline in rats and mice, based on available preclinical data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the species-specific actions of this compound.

Pharmacological Profile: Receptor Binding Affinity

Radioligand binding assays using rat brain membranes have been conducted to determine the affinity of Anpirtoline for various serotonin (B10506) receptor subtypes. These studies reveal a significantly higher affinity for the 5-HT1B receptor compared to the 5-HT1A and 5-HT2 receptors.[1][2][3]

Receptor SubtypeAnpirtoline Ki (nM) in Rat Brain Membranes
5-HT1B28
5-HT1A150
5-HT21490
Data sourced from Schlicker et al. (1992).[1][2][3]

Note: Comparative binding affinity data for mouse brain membranes was not available in the reviewed literature.

Behavioral and Physiological Effects: A Species-Specific Comparison

Anpirtoline has been evaluated for its antidepressant-like and antinociceptive properties in both rats and mice. However, the specific behavioral assays used have varied between species, precluding a direct, one-to-one comparison of potency in all domains.

Antidepressant-Like Effects

The assessment of antidepressant-like activity has been conducted using the forced swimming test in rats and the social behavior deficit test in mice.

SpeciesBehavioral AssayKey FindingsEffective Dose (ED50)
RatForced Swimming TestDose-related increase in swimming activity and reduction in immobility.4.6 mg/kg, i.p.[1]
MouseSocial Behavior Deficit TestEffective in reversing isolation-induced impairments in social behavior.Not Reported
Data for rats sourced from Schlicker et al. (1992).[1]
Data for mice sourced from Schlicker et al. (1992).[1]
Antinociceptive Effects

The antinociceptive properties of Anpirtoline have been primarily investigated in mice using an electrostimulated pain test.

SpeciesNociceptive AssayKey FindingsEffective Dose (ED50)
RatNot ReportedNot ReportedNot Reported
MouseElectrostimulated Pain TestDose-dependent increase in the pain threshold.0.52 mg/kg, i.p.[1]
Data for mice sourced from Schlicker et al. (1992).[1]

Experimental Protocols

Receptor Binding Assays (Rat Brain Membranes)
  • Tissue Preparation: Brains from male Wistar rats were used to prepare membranes from the cerebral cortex.

  • Radioligands:

    • 5-HT1A Receptors: [3H]-8-OH-DPAT

    • 5-HT1B Receptors: [125I]-Iodocyanopindolol (in the presence of isoprenaline to block beta-adrenoceptors)

    • 5-HT2 Receptors: [3H]-Ketanserin

  • Procedure: Membranes were incubated with the respective radioligand and various concentrations of Anpirtoline. Non-specific binding was determined in the presence of an excess of a competing ligand (5-HT for 5-HT1A and 5-HT1B; methysergide (B1194908) for 5-HT2).

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.[1][3]

Forced Swimming Test (Rats)
  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A glass cylinder (40 cm high, 18 cm in diameter) filled with water (25°C) to a depth of 15 cm.

  • Procedure: Rats were placed in the cylinder for a 15-minute pre-test. Twenty-four hours later, Anpirtoline or vehicle was administered intraperitoneally (i.p.). Thirty minutes after injection, the rats were placed in the cylinder again for a 5-minute test session. The duration of immobility was recorded.

  • Data Analysis: The ED50 value, representing the dose that produces 50% of the maximum effect (reduction in immobility), was calculated.[1]

Social Behavior Deficit Test (Mice)
  • Animals: Male mice housed in isolation for a period to induce social deficits.

  • Procedure: An isolated mouse was placed in a neutral cage with a non-aggressive, group-housed partner. The duration of social interactions (e.g., sniffing, following, grooming) was recorded over a set period. Anpirtoline was administered prior to the test.

  • Data Analysis: The effectiveness of Anpirtoline was determined by its ability to increase the duration of social interaction in isolated mice compared to vehicle-treated controls.[1]

Electrostimulated Pain Test (Mice)
  • Animals: Male mice.

  • Apparatus: An apparatus capable of delivering a constant electrical current to the tail.

  • Procedure: Anpirtoline or vehicle was administered i.p. At the time of peak effect, an electrical stimulus was applied to the tail, and the intensity was gradually increased until a tail-flick or vocalization response was elicited. The current intensity at which the response occurred was recorded as the pain threshold.

  • Data Analysis: The ED50 value, representing the dose that produces a 50% increase in the pain threshold, was calculated.[1]

Visualizations

Anpirtoline_Signaling_Pathway Anpirtoline Anpirtoline HT1B_Receptor 5-HT1B Receptor Anpirtoline->HT1B_Receptor Binds to Gi_Protein Gi Protein HT1B_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of Cellular_Response Cellular Response (e.g., Antinociception, Antidepressant-like effects) cAMP->Cellular_Response Leads to

Caption: Proposed signaling pathway of Anpirtoline via the 5-HT1B receptor.

Experimental_Workflow_FST cluster_rat Forced Swimming Test (Rat) Rat_Acclimation Acclimation Pre_Test 15 min Pre-Test Rat_Acclimation->Pre_Test Housing 24h Housing Pre_Test->Housing Drug_Admin Anpirtoline/Vehicle (i.p.) Housing->Drug_Admin Test 5 min Test Session Drug_Admin->Test 30 min post-injection Data_Analysis Measure Immobility Time Test->Data_Analysis

Caption: Experimental workflow for the Forced Swimming Test in rats.

Experimental_Workflow_Pain_Test cluster_mouse Electrostimulated Pain Test (Mouse) Mouse_Acclimation Acclimation Drug_Admin_Pain Anpirtoline/Vehicle (i.p.) Mouse_Acclimation->Drug_Admin_Pain Pain_Test Apply Electrical Stimulus to Tail Drug_Admin_Pain->Pain_Test At peak effect time Data_Analysis_Pain Record Pain Threshold Pain_Test->Data_Analysis_Pain

References

Anpirtoline vs. TFMPP: A Comparative Guide to Their Efficacy in Reversing Social Isolation-Induced Behaviors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of anpirtoline (B1665510) and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), two serotonergic agents investigated for their potential to reverse behavioral deficits induced by social isolation. This document synthesizes available experimental data on their mechanisms of action, receptor binding affinities, and efficacy in preclinical models.

Introduction

Social isolation is a potent stressor that can induce a range of behavioral abnormalities in laboratory animals, including increased aggression, anxiety, and deficits in social interaction. These behavioral changes are often used to model aspects of psychiatric disorders in humans. The serotonergic system, particularly the 5-HT1B receptor subtype, has been identified as a key modulator of these behaviors. Anpirtoline and TFMPP are both agonists at the 5-HT1B receptor and have been shown to be effective in mitigating the effects of social isolation.[1][2] This guide offers a detailed comparison of their pharmacological profiles and therapeutic potential in this context.

Mechanism of Action and Receptor Binding Profiles

Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, nM) of anpirtoline and TFMPP for various serotonin (B10506) receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeAnpirtoline (Ki, nM)TFMPP (Ki, nM)
5-HT1A 150[1][2]288 - 1950
5-HT1B 28[1][2]30 - 132
5-HT1D Not Reported282
5-HT2A 1490[1][2]160 - 269
5-HT2C Not Reported62
5-HT3 ~295 (pKi 7.53)2373

Data for TFMPP's affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors are from various sources and presented as a range.

Anpirtoline demonstrates a higher selectivity for the 5-HT1B receptor over the 5-HT1A and 5-HT2A receptors.[1][2] TFMPP also shows a strong affinity for the 5-HT1B receptor but exhibits considerable affinity for other serotonin receptors as well, particularly the 5-HT2C receptor.

Signaling Pathway

The activation of the 5-HT1B receptor by agonists like anpirtoline and TFMPP initiates an intracellular signaling cascade. The diagram below illustrates this pathway.

G cluster_membrane Cell Membrane 5HT1B_Receptor 5-HT1B Receptor G_Protein Gi/o Protein 5HT1B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist Anpirtoline or TFMPP Agonist->5HT1B_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (Modulation of Neurotransmitter Release) PKA->Downstream

5-HT1B Receptor Signaling Pathway

Comparative Efficacy in Reversing Social Isolation-Induced Behaviors

While direct, head-to-head quantitative comparisons of anpirtoline and TFMPP on a broad range of social interaction behaviors are limited in the available literature, studies have demonstrated the efficacy of both compounds in mitigating aggression, a hallmark of social isolation in rodents.

Reversal of Social Isolation-Induced Aggression

The following table presents available data on the anti-aggressive effects of anpirtoline in socially isolated mice.

CompoundDose (mg/kg, i.p.)Animal ModelKey Findings
Anpirtoline 0.125 - 0.5Socially isolated male miceDose-dependently decreased species-typical and alcohol-heightened aggression.
TFMPP Not specified in comparative aggression studiesSocially isolated miceEffective in reversing isolation-induced impairments in social behavior.[1][2]

Note: While Schlicker et al. (1992) state that TFMPP is effective in reversing social isolation-induced impairments, specific dose-response data for this effect in a comparative context with anpirtoline is not provided in the available literature.

Experimental Protocols

The following sections detail the typical experimental methodologies used to assess the effects of compounds on social isolation-induced behaviors.

Social Isolation-Induced Aggression Model

This model is widely used to induce aggressive behavior in rodents.

G cluster_protocol Experimental Workflow Start Weaning (e.g., Postnatal day 21) Isolation Individual Housing (Social Isolation) 3-8 weeks Start->Isolation Drug_Admin Drug Administration (Anpirtoline, TFMPP, or Vehicle) Isolation->Drug_Admin Behavioral_Test Resident-Intruder Test Drug_Admin->Behavioral_Test Data_Analysis Data Analysis (e.g., Latency to attack, frequency of attacks) Behavioral_Test->Data_Analysis

References

Anpirtoline Hydrochloride: A Comparative Analysis of its Selectivity as a 5-HT1B Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Anpirtoline hydrochloride has demonstrated a notable preference for the 5-HT1B receptor, exhibiting agonist properties. However, its classification as a truly selective 5-HT1B agonist warrants a nuanced examination, as it displays affinity for other serotonin (B10506) receptor subtypes and possesses antagonist activity at the 5-HT3 receptor. This guide provides a comprehensive comparison of Anpirtoline's receptor binding and functional activity with other notable 5-HT1B receptor ligands, supported by experimental data and detailed methodologies.

Receptor Binding Affinity Profile

This compound binds with the highest affinity to the 5-HT1B receptor. Radioligand binding assays using rat brain membranes have shown a Ki value of 28 nM for the 5-HT1B receptor.[1][2] In comparison, its affinity for the 5-HT1A and 5-HT2 receptors is significantly lower, with Ki values of 150 nM and 1490 nM (1.49 µM) respectively.[1][2] This indicates a more than 5-fold selectivity for the 5-HT1B receptor over the 5-HT1A receptor and an approximately 53-fold selectivity over the 5-HT2 receptor.

Interestingly, Anpirtoline also exhibits a notable affinity for the 5-HT3 receptor, acting as an antagonist with a pKi of 7.53, which translates to a Ki of approximately 29.5 nM.[3] This affinity is comparable to its affinity for the 5-HT1B receptor, highlighting a significant off-target activity.

For a comprehensive comparison, the binding affinities of Anpirtoline and other well-characterized 5-HT1B receptor ligands are presented in Table 1.

CompoundReceptor SubtypeKi (nM)Selectivity for 5-HT1B vs. 5-HT1ASelectivity for 5-HT1B vs. 5-HT2ASelectivity for 5-HT1B vs. 5-HT1DReference
Anpirtoline 5-HT1B 28 ~5.4-fold~53-fold-[1][2]
5-HT1A150[1][2]
5-HT21490[1][2]
5-HT3 (antagonist)29.5[3]
Sumatriptan (B127528) 5-HT1B 11.07 ~2-20 fold (vs 5-HT1A)-~0.6-fold[4][5]
5-HT1D6.58[5]
Zolmitriptan 5-HT1B ---High Affinity[6]
5-HT1D-High Affinity[6]
CP-94253 5-HT1B High Affinity & Selectivity---[7]
GR 127935 (Antagonist) 5-HT1B ---High Affinity[7]
5-HT1D-High Affinity[7]
SB-224289 (Antagonist) 5-HT1B pKi = 8.16 (approx. 6.9 nM)>75-fold (vs other 5-HT receptors)->75-fold[8]

Functional Activity at the 5-HT1B Receptor

Anpirtoline acts as an agonist at the 5-HT1B receptor, a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.[1][9] Activation of the 5-HT1B receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Functional studies have confirmed Anpirtoline's agonist activity. In homogenates of rat substantia nigra, Anpirtoline concentration-dependently inhibited forskolin-stimulated adenylyl cyclase activity, an effect that was preventable by 5-HT1B receptor antagonists.[1][2]

Furthermore, in superfused rat brain cortex slices, Anpirtoline inhibited the electrically evoked release of tritium-labeled serotonin ([3H]-5-HT) with an EC50 value of 55 nM.[1] However, in pig brain cortex slices, it was significantly less potent, with an EC50 of 1190 nM, highlighting species-specific differences.[1] The EC50 of the endogenous ligand, 5-HT, was 69 nM in both tissues.[1]

Table 2 provides a comparison of the functional potencies of Anpirtoline and other 5-HT1B agonists.

CompoundAssayTissue/Cell LineEC50 (nM)EmaxReference
Anpirtoline Inhibition of [3H]-5-HT releaseRat brain cortex slices55 -[1]
Inhibition of [3H]-5-HT releasePig brain cortex slices1190 -[1]
5-HT Inhibition of [3H]-5-HT releaseRat/Pig brain cortex slices69-[1]
Sumatriptan VasoconstrictionHuman coronary artery20041.5% (of KCl)[10]
L-775,606 VasoconstrictionHuman coronary artery600030.1% (of KCl)[10]
CP 93129 [35S]GTPγS bindingHuman basal ganglia--[7]

Signaling Pathway and Experimental Workflows

The signaling cascade initiated by 5-HT1B receptor activation and the general workflows for key experimental procedures are illustrated below.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular 5-HT1B_Agonist 5-HT1B Agonist (e.g., Anpirtoline) 5-HT1B_Receptor 5-HT1B Receptor 5-HT1B_Agonist->5-HT1B_Receptor Binds to G_Protein Gi/o Protein 5-HT1B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Leads to

Figure 1: 5-HT1B Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenate Membrane Membrane Preparation Tissue->Membrane Incubation Incubate membranes with Radioligand (e.g., [3H]GR125743) & unlabeled ligand (Anpirtoline) Membrane->Incubation Separation Separate bound from free radioligand (Filtration) Incubation->Separation Detection Quantify radioactivity Separation->Detection Curve Generate competition curve Detection->Curve Ki Calculate Ki value Curve->Ki

Figure 2: Radioligand Binding Assay Workflow.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (expressing 5-HT1B) Incubate_GTP Incubate membranes with agonist (Anpirtoline) & [35S]GTPγS Membrane_Prep->Incubate_GTP Stop_Reaction Stop reaction Incubate_GTP->Stop_Reaction Filter Filter and wash Stop_Reaction->Filter Count Scintillation counting Filter->Count Dose_Response Plot dose-response curve Count->Dose_Response EC50_Emax Determine EC50 and Emax Dose_Response->EC50_Emax

Figure 3: [35S]GTPγS Binding Assay Workflow.

Experimental Protocols

Radioligand Displacement Assay for 5-HT1B Receptor Binding Affinity (Ki)

This protocol is a generalized procedure for determining the binding affinity of a compound for the 5-HT1B receptor.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the 5-HT1B receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GR125743), and varying concentrations of the unlabeled test compound (e.g., Anpirtoline).

    • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known 5-HT1B ligand (e.g., serotonin).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Agonist-Stimulated [35S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This protocol outlines a method to assess the functional potency and efficacy of a 5-HT1B receptor agonist.

  • Membrane Preparation:

    • Prepare membranes from cells or tissues expressing the 5-HT1B receptor as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, combine the membrane preparation, varying concentrations of the agonist (e.g., Anpirtoline), and a fixed concentration of [35S]GTPγS in an assay buffer containing GDP and MgCl2.

    • To determine basal binding, a set of wells should contain membranes and [35S]GTPγS without any agonist.

    • To determine non-specific binding, another set of wells should contain membranes, [35S]GTPγS, and a high concentration of unlabeled GTPγS.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other values.

    • Express the agonist-stimulated binding as a percentage of the basal binding.

    • Plot the percentage of stimulation against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

Conclusion

References

Anpirtoline and Zacopride: A Head-to-Head Comparison of their Effects on the Bezold-Jarisch Reflex

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of anpirtoline (B1665510) and zacopride (B1682363), focusing on their modulatory effects on the Bezold-Jarisch reflex. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of these two compounds.

Executive Summary

The Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia, hypotension, and apnea, primarily mediated by the activation of serotonin (B10506) (5-HT) type 3 (5-HT3) receptors on vagal afferent nerves. Both anpirtoline and zacopride have been shown to inhibit this reflex through their interaction with 5-HT3 receptors. However, their potency and receptor interaction profiles differ significantly. Zacopride is a potent and selective 5-HT3 receptor antagonist. In contrast, anpirtoline exhibits a mixed pharmacological profile, acting as a 5-HT3 receptor antagonist and a 5-HT1B receptor agonist. Experimental evidence from comparative studies in animal models indicates that zacopride is a more potent inhibitor of the 5-HT-induced Bezold-Jarisch reflex than anpirtoline.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the potency of anpirtoline and zacopride in inhibiting the Bezold-Jarisch reflex. It is important to note that direct comparative studies providing standardized metrics like ID50 values under identical conditions are limited. The data presented is compiled from various sources to provide a relative understanding of their potencies.

CompoundAnimal ModelB-J Reflex StimulusPotency Metric (s.c.)Reference
Zacopride (racemic) Mouse5-HTMED85: 1.0 µg/kg--INVALID-LINK--
Anpirtoline Rat5-HT or Phenylbiguanide (B94773)Lower potency than zacopride--INVALID-LINK--[1]

Note: MED85 (Minimum Effective Dose) is the lowest dose required to reduce the reflex by ≥85%. A direct ID50 comparison from a head-to-head study is not publicly available. The study by Schuurkes et al. (1995) qualitatively describes anpirtoline as having lower potency than zacopride in inhibiting the Bezold-Jarisch reflex in urethane-anaesthetized rats.

Mechanism of Action

Both anpirtoline and zacopride exert their inhibitory effect on the Bezold-Jarisch reflex primarily through the antagonism of 5-HT3 receptors located on the afferent vagal nerve endings in the heart and great vessels.

  • Zacopride: Acts as a competitive and highly potent antagonist at 5-HT3 receptors.[2][3] This selective blockade prevents serotonin, released in response to various stimuli, from activating the 5-HT3 receptors and initiating the Bezold-Jarisch reflex cascade.

  • Anpirtoline: Possesses a dual mechanism of action. It acts as a 5-HT3 receptor antagonist, thereby inhibiting the Bezold-Jarisch reflex.[1] Additionally, anpirtoline is an agonist at 5-HT1B receptors, a property that contributes to its other pharmacological effects but is not directly involved in the inhibition of the Bezold-Jarisch reflex.[1]

Experimental Protocols

The following is a detailed methodology for a typical experiment designed to evaluate the effects of 5-HT3 receptor antagonists on the phenylbiguanide-induced Bezold-Jarisch reflex in rats. This protocol is a synthesis of methodologies described in the scientific literature.

Objective: To determine the inhibitory effect of a test compound (e.g., anpirtoline or zacopride) on the bradycardia and hypotension induced by the 5-HT3 receptor agonist phenylbiguanide.

Animal Model: Male Wistar rats (250-300g).

Anesthesia: Urethane (1.25 g/kg, intraperitoneal injection).

Surgical Preparation:

  • The trachea is cannulated to ensure a patent airway.

  • The right jugular vein is cannulated for the administration of drugs and inducing agents.

  • The right carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.

  • Body temperature is maintained at 37°C using a heating pad.

Induction of the Bezold-Jarisch Reflex:

  • A baseline period of stable blood pressure and heart rate is established.

  • Phenylbiguanide (e.g., 10 µg/kg) is administered intravenously to elicit the Bezold-Jarisch reflex, characterized by a sharp decrease in heart rate and blood pressure.

  • The magnitude of the reflex is quantified as the maximum fall in heart rate and mean arterial pressure from the baseline.

Drug Administration and Evaluation:

  • After a stable and reproducible Bezold-Jarisch reflex is established, the test compound (anpirtoline or zacopride) or vehicle is administered intravenously or subcutaneously.

  • Following a predetermined pretreatment time, the phenylbiguanide challenge is repeated.

  • The inhibitory effect of the test compound is calculated as the percentage reduction in the phenylbiguanide-induced bradycardia and hypotension compared to the pre-drug control.

  • A dose-response curve can be generated by administering increasing doses of the test compound to different groups of animals.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_prep Animal Preparation cluster_exp Experimental Procedure animal Wistar Rat anesthesia Urethane Anesthesia animal->anesthesia cannulation Tracheal, Venous, and Arterial Cannulation anesthesia->cannulation monitoring Connect to Pressure Transducer cannulation->monitoring baseline Establish Baseline (HR & BP) monitoring->baseline induce_bj Induce B-J Reflex (i.v. Phenylbiguanide) baseline->induce_bj measure_control Measure Control Reflex Response induce_bj->measure_control drug_admin Administer Test Compound (Anpirtoline or Zacopride) measure_control->drug_admin induce_bj_post Re-induce B-J Reflex drug_admin->induce_bj_post measure_test Measure Test Reflex Response induce_bj_post->measure_test analyze Analyze Data (% Inhibition) measure_test->analyze

Caption: Experimental workflow for evaluating the effects of anpirtoline and zacopride.

G cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_pathway Neural Pathway cluster_response Physiological Response stimulus Phenylbiguanide or 5-HT receptor 5-HT3 Receptor (on Vagal Afferents) stimulus->receptor vagal_afferent Afferent Vagal Signal receptor->vagal_afferent anpirtoline Anpirtoline anpirtoline->receptor zacopride Zacopride zacopride->receptor nts Nucleus Tractus Solitarius (NTS) vagal_afferent->nts vagal_efferent Efferent Vagal Signal (Parasympathetic) nts->vagal_efferent bradycardia Bradycardia vagal_efferent->bradycardia hypotension Hypotension vagal_efferent->hypotension

Caption: Signaling pathway of the 5-HT3 receptor-mediated Bezold-Jarisch reflex.

References

Safety Operating Guide

Navigating the Disposal of Anpirtoline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Anpirtoline hydrochloride, a research chemical, is crucial for maintaining laboratory safety and ensuring environmental protection. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a procedural framework based on established best practices for the management of hazardous chemical waste in a research setting. Researchers, scientists, and drug development professionals must treat this compound as potentially hazardous and adhere to all local, state, and federal regulations.

Core Principles for this compound Waste Management

Given the absence of a specific SDS, this compound should be handled with the assumption that it may possess toxicological and ecotoxicological properties. For instance, a related compound, Amitriptyline hydrochloride, is classified as toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, a cautious approach to the disposal of this compound is warranted.

Key safety and logistical considerations include:

  • Regulatory Compliance: All disposal procedures must be in strict accordance with institutional guidelines as well as local, state, and federal laws governing hazardous waste[3].

  • Segregation of Waste: this compound waste should not be mixed with other chemical waste streams unless explicitly approved by a certified hazardous waste disposal company. It should be kept in a dedicated, properly labeled container.

  • Prohibition of Improper Disposal: It is strictly forbidden to dispose of this compound in the standard trash or via sewer systems[1][4]. Such actions can lead to environmental contamination and pose risks to public health.

  • Professional Disposal: The recommended and safest method for the disposal of this compound is through a licensed and certified hazardous waste management service[5].

Step-by-Step Disposal Procedures for this compound

The following steps provide a general operational plan for the safe disposal of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Hazard Assessment

Before handling this compound for disposal, it is imperative to wear appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step 2: Waste Preparation and Containment

Proper containment is essential to prevent accidental spills and environmental contamination.

  • Solid Waste: All solid this compound waste, including contaminated items such as weighing paper, gloves, and pipette tips, should be placed in a clearly labeled, sealable, and chemically compatible container.

  • Solutions: Any surplus or waste solutions containing this compound should be stored in a sealed, leak-proof container that is compatible with the solvent used.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.

Step 3: Storage of Chemical Waste

Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Ensure that the storage area is well-ventilated and that the containers are kept closed except when adding waste.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste. The EHS office will provide guidance on the specific procedures for your institution and will coordinate with a licensed hazardous waste disposal company.

Quantitative Data Summary

Hazard ClassificationGHS CodeSignal WordUN NumberToxicological Data (Amitriptyline hydrochloride)
Acute Toxicity, Oral (Category 3)H301DangerUN2811LD50 Oral - Rat: 240 mg/kg[2]
Serious Eye Irritation (Category 2)H319WarningCauses serious eye irritation[1][2]
Hazardous to the Aquatic Environment, Chronic (Category 1)H410WarningVery toxic to aquatic life with long lasting effects[1][2]

Experimental Protocols

Detailed experimental protocols involving this compound should include a dedicated section on waste disposal that aligns with the procedures outlined above. All personnel involved in such experiments must be trained on these disposal protocols before commencing any work.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Start: Anpirtoline hydrochloride Waste Generated assess_hazards Assess Hazards (Consult SDS - if unavailable, treat as hazardous) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate Waste (Solid vs. Liquid) wear_ppe->segregate_waste contain_solid Contain Solid Waste in Labeled, Sealed Container segregate_waste->contain_solid Solid Waste contain_liquid Contain Liquid Waste in Labeled, Sealed Container segregate_waste->contain_liquid Liquid Waste store_waste Store in Designated Satellite Accumulation Area contain_solid->store_waste contain_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs schedule_pickup Schedule Professional Waste Disposal Pickup contact_ehs->schedule_pickup end End: Proper Disposal Completed schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Anpirtoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Anpirtoline hydrochloride. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Given the nature of amine hydrochlorides, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Specifications and Remarks
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Must comply with EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or protective suit should be worn.Inspect gloves prior to use. Contaminated clothing should be washed before reuse.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when ventilation is inadequate, for spill response, or when handling large quantities to avoid inhaling dust or fumes.[3]
Hand Protection Chemical-resistant gloves.Wash hands thoroughly after handling.[3]

Operational and Disposal Plans

Handling and Storage:

  • Handling : Use in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Do not eat, drink, or smoke when using this product.[3][4] Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage : Store in a tightly closed container in a dry and well-ventilated place.[3] this compound should be stored in a cool, well-ventilated area, not exposed to direct sunlight.[2] For long-term storage, it is recommended to desiccate at +4°C.[1]

First Aid Measures:

  • If Swallowed : Call a poison center or doctor if you feel unwell.[3] Rinse mouth.[3]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[3]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If on Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3]

Spill and Disposal Procedures:

  • Spills : For minor spills, ensure adequate ventilation.[3] Carefully sweep up or vacuum the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] For major spills, evacuate the area and follow emergency procedures.[5]

  • Disposal : Dispose of contents and containers in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste and disposed of at an approved waste disposal plant.[6] Do not empty into drains.[6] For small quantities, mixing with an unappealing substance like cat litter or coffee grounds and placing it in a sealed plastic bag for trash disposal may be an option if permitted by local regulations, but is generally not recommended for laboratory chemicals.[7]

Experimental Protocols

Preparing Stock Solutions:

This compound is soluble in water and DMSO.[1][2] The following table provides guidance on preparing stock solutions based on a molecular weight of 265.2 g/mol .[1] Note that the batch-specific molecular weight may vary.[1]

Desired Concentration Solvent Volume for 1 mg Solvent Volume for 5 mg Solvent Volume for 10 mg
1 mM 3.77 mL18.85 mL37.71 mL
5 mM 0.75 mL3.77 mL7.54 mL
10 mM 0.38 mL1.89 mL3.77 mL
50 mM 0.08 mL0.38 mL0.75 mL

Methodology for Ensuring Laboratory Safety:

A systematic approach to laboratory safety is crucial when handling any chemical compound. The following workflow outlines the decision-making process for selecting the appropriate personal protective equipment and handling procedures for this compound.

cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_handling Handling & Disposal Protocol A Review Safety Data Sheet (SDS) for this compound B Identify Physical & Chemical Hazards (Solid, Water Soluble) A->B Physical Properties C Assess Health Hazards (Amine Hydrochloride - Potential Irritant) A->C Toxicological Data G Engineering Controls: Use in a Well-Ventilated Area (Fume Hood) B->G D Eye/Face Protection: Safety Glasses/Goggles C->D E Skin Protection: Lab Coat & Chemical-Resistant Gloves C->E F Respiratory Protection: Required for Dust/Aerosols or Poor Ventilation C->F H Procedural Controls: Avoid Inhalation/Contact, No Food/Drink G->H I Waste Disposal: Dispose as Hazardous Chemical Waste H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anpirtoline hydrochloride
Reactant of Route 2
Reactant of Route 2
Anpirtoline hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。